molecular formula C23H21N5O B605920 BAY1125976 CAS No. 1402608-02-9

BAY1125976

Cat. No.: B605920
CAS No.: 1402608-02-9
M. Wt: 383.4 g/mol
InChI Key: JBGYKRAZYDNCNV-UHFFFAOYSA-N
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Description

AKT 1/2 Inhibitor BAY1125976 is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity. AKT1/2 inhibitor this compound selectively binds to and inhibits the phosphorylation and activity of AKT1/2 in a non-ATP competitive manner, which may result in the inhibition of the phosphatidylinositol 3 (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This may lead to both the reduction of cell proliferation and the induction of cell apoptosis in AKT-overexpressing tumor cells. The AKT signaling pathway is often deregulated in cancer and is associated with tumor cell proliferation, survival and migration.

Properties

IUPAC Name

2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c24-22(29)18-11-12-19-26-20(21(28(19)27-18)16-5-2-1-3-6-16)15-7-9-17(10-8-15)23(25)13-4-14-23/h1-3,5-12H,4,13-14,25H2,(H2,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGYKRAZYDNCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402608-02-9
Record name BAY-1125976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402608029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-1125976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7A1UM87X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BAY1125976: A Technical Guide to its Allosteric Inhibition of AKT1/2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY1125976 is a potent and selective, orally bioavailable small molecule inhibitor that has been investigated for its potential in cancer therapy.[1][2][3] Extensive preclinical and clinical research has characterized this compound as a highly specific allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[2][3][4] This technical guide provides an in-depth overview of the mechanism of allosteric inhibition of this compound, focusing on its interaction with the AKT signaling pathway. While the initial query referenced P-TEFb, the available scientific literature consistently identifies AKT1/2 as the direct target of this compound. This document will therefore focus on the well-established mechanism of action related to AKT inhibition.

Core Mechanism of Allosteric Inhibition

This compound functions as a non-ATP competitive inhibitor, binding to a distinct allosteric pocket on the AKT1 and AKT2 enzymes.[1][3] This binding site is formed by the interface of the kinase and the pleckstrin homology (PH) domains of the full-length AKT protein.[3] By binding to this allosteric site, this compound locks the AKT enzyme in an inactive conformation.[3] This mode of inhibition has two key consequences:

  • Inhibition of PDK1-mediated Phosphorylation: this compound binding to inactive AKT1 prevents its phosphorylation at threonine 308 (T308) by the upstream kinase PDK1.[3] This phosphorylation event is a critical step in the activation of AKT.

  • No Effect on Truncated AKT: The inhibitor's reliance on the PH domain for its binding pocket means that it does not inhibit the activity of truncated AKT proteins that lack this domain.[3]

This allosteric mechanism contributes to the high selectivity of this compound for AKT1/2 over other kinases, including the closely related AKT3 isoform and a broad panel of other kinases.[4][5][6][7]

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell proliferation, survival, and migration.[1][2] This pathway is frequently hyperactivated in various cancers due to genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][5] By inhibiting AKT1/2, this compound effectively blocks the downstream signaling of this pathway. This leads to a reduction in the phosphorylation of key downstream targets of AKT, including PRAS40, S6 ribosomal protein (S6RP), and 70S6K.[2] The ultimate outcome of this inhibition is a decrease in tumor cell proliferation and the induction of apoptosis in cancer cells that are dependent on the PI3K/AKT/mTOR pathway for their growth and survival.[1][2]

PI3K_AKT_mTOR_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_akt AKT Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p-T308 mTORC1 mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 Apoptosis Apoptosis AKT->Apoptosis S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->AKT Allosteric Inhibition

Figure 1: Simplified signaling pathway of this compound-mediated inhibition of the PI3K/AKT/mTOR cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (10 µM ATP)IC50 (2 mM ATP)
AKT15.2 nM[4][7]44 nM[4][7]
AKT218 nM[4][7]36 nM[4][7]
AKT3427 nM[4]-

Table 2: Cellular Activity of this compound

Cell LineAssayIC50
KU-19-19 (Bladder Cancer)p-AKT1 (S473) Inhibition35 nM[4]
KU-19-19 (Bladder Cancer)p-4EBP1 (T70) Inhibition100 nM[4]
LAPC-4 (Prostate Cancer)p-AKT1 (S473) Inhibition0.8 nM[4]
LAPC-4 (Prostate Cancer)p-AKT1 (T308) Inhibition5.6 nM[4]
LAPC-4 (Prostate Cancer)p-4EBP1 (T70) Inhibition35 nM[4]
LAPC-4 (Prostate Cancer)p-PRAS40 (T246) Inhibition~141 nM[4]
KPL-4 (Breast Cancer)p-AKT (T308) Inhibition0.9 nM[6]
Multiple Breast & Prostate Cancer Cell LinesCell ProliferationSubmicromolar[4]

Table 3: In Vivo Antitumor Efficacy of this compound

Xenograft ModelDosingT/Cvolume Ratio
KPL-4 (Breast Cancer)25 mg/kg, po, QD0.14[4]
KPL-4 (Breast Cancer)50 mg/kg, po, QD0.08[4]
MCF7 (Breast Cancer)25 mg/kg, po, QD0.25[4]
MCF7 (Breast Cancer)50 mg/kg, po, QD0.25[4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Activity Assay (TR-FRET)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against AKT isoforms.

  • Reagents: Full-length active AKT1, AKT2, and AKT3 enzymes, biotinylated peptide substrate, ATP, and TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

  • Procedure: a. The AKT enzyme is incubated with varying concentrations of this compound in an assay buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at room temperature. d. The reaction is stopped, and the TR-FRET detection reagents are added. e. After incubation, the time-resolved fluorescence resonance energy transfer signal is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

TR_FRET_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme_Inhibitor Incubate AKT Enzyme with this compound Initiate_Reaction Initiate Reaction by adding Substrate/ATP Enzyme_Inhibitor->Initiate_Reaction Substrate_ATP Prepare Substrate and ATP Mixture Substrate_ATP->Initiate_Reaction Incubate_RT Incubate at Room Temperature Initiate_Reaction->Incubate_RT Stop_Reaction Stop Reaction Incubate_RT->Stop_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents Stop_Reaction->Add_Detection_Reagents Incubate_Detection Incubate Add_Detection_Reagents->Incubate_Detection Read_Plate Measure TR-FRET Signal Incubate_Detection->Read_Plate

Figure 2: Workflow for a typical in vitro TR-FRET kinase assay.
Cellular Phosphorylation Assay (Western Blot or ELISA)

This assay measures the inhibition of AKT phosphorylation and its downstream targets in cellular contexts.

  • Cell Culture: Cancer cell lines of interest (e.g., KU-19-19, LAPC-4) are cultured under standard conditions.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of AKT, PRAS40, 4E-BP1, etc. c. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP). d. The signal is detected using a chemiluminescent substrate and imaged.

  • ELISA: Alternatively, a sandwich ELISA can be used with capture and detection antibodies specific for the phosphorylated target protein.

  • Data Analysis: The band intensities (for Western blot) or absorbance values (for ELISA) are quantified, and the IC50 for the inhibition of phosphorylation is calculated.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., KPL-4, MCF7) are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at different doses, typically once daily (QD).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The T/C (treatment/control) ratio for tumor volume or weight is calculated.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of AKT1 and AKT2. Its unique mechanism of action, which involves binding to an allosteric site and preventing the activation of AKT, provides a high degree of selectivity and avoids the off-target effects associated with ATP-competitive inhibitors. Preclinical studies have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and tumor growth in various cancer models. While a Phase 1 clinical trial showed that this compound was well-tolerated and effectively inhibited AKT signaling, it did not translate into significant radiological or clinical tumor responses as a monotherapy.[2][8][9] This highlights the need for the identification of predictive biomarkers to better select patient populations that may benefit from AKT inhibition.[2][10] Further research may explore the potential of this compound in combination with other anticancer agents to enhance its therapeutic efficacy.[5]

References

What is the molecular weight of BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BAY1125976

This guide provides a comprehensive overview of the core technical aspects of this compound, a selective allosteric AKT1/2 inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase AKT isoforms 1 and 2.[1][2] Its chemical formula is C23H21N5O.[1][3][4]

PropertyValueSource
Molecular Weight 383.45 g/mol [3][4][5]
Exact Mass 383.1746 Da[1][4]
Chemical Formula C23H21N5O[1][3][4]
CAS Number 1402608-02-9[1][3]
Synonyms BAY-1125976, AKT 1/2 Inhibitor this compound[1][4]

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the ATP-binding site.[3][6][7] This binding occurs in a pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3][4][7] This allosteric inhibition prevents the proper activation of AKT by interfering with its phosphorylation at key sites, specifically Threonine 308 (T308) and Serine 473 (S473).[4][8]

The inhibition of AKT blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is frequently overactive in various cancers and plays a crucial role in cell proliferation, survival, and migration.[2][7][8][9] By inhibiting this pathway, this compound can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death) in cancer cells where the AKT pathway is overexpressed.[2] Downstream effectors that are subsequently inhibited include PRAS40, 4E-BP1, S6 Ribosomal Protein (S6RP), and 70S6K.[3][9]

BAY1125976_Signaling_Pathway cluster_upstream Upstream Activation cluster_akt AKT Inhibition cluster_downstream Downstream Effects PI3K PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT1/2 PDK1->AKT pT308 mTORC1 mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 This compound This compound This compound->AKT Allosteric Inhibition S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Proliferation & Survival S6K->CellGrowth FourEBP1->CellGrowth Inhibition Lifted

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified in various assays, demonstrating its high selectivity for AKT1 and AKT2 over AKT3.

Target/Cell LineAssay TypeIC50 ValueATP ConcentrationSource
AKT1 In vitro kinase assay5.2 nM10 µM[3][6]
AKT1 In vitro kinase assay44 nM2 mM[6]
AKT2 In vitro kinase assay18 nM10 µM[3][6]
AKT2 In vitro kinase assay36 nM2 mM[6]
AKT3 In vitro kinase assay427 nM10 µM[6]
KU-19-19 cells (pAKT1-S473)Cellular assay35 nMN/A[6]
KU-19-19 cells (p4EBPI-T70)Cellular assay100 nMN/A[6]
LAPC-4 cells (pAKT1-S473)Cellular assay0.8 nMN/A[6]
LAPC-4 cells (pAKT1-T308)Cellular assay5.6 nMN/A[6]
LAPC-4 cells (p4EBP1-T70)Cellular assay35 nMN/A[6]
LAPC-4 cells (pPRAS40-T246)Cellular assay~141 nMN/A[6]
KPL-4 cells (pAKT-T308)Cellular assay0.9 nMN/A[4]
KPL-4 cells (pAKT-S473)Cellular assay1.1 nMN/A[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is utilized to quantify the inhibitory activity of this compound on recombinant AKT proteins.[5]

  • Objective: To measure the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme in the presence of the inhibitor.

  • Materials:

    • Recombinant full-length AKT1, AKT2, and AKT3 enzymes.

    • Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).

    • This compound at various concentrations.

    • ATP at specified concentrations (e.g., 10 µM or 2 mM).

    • PDK1 enzyme (for measuring inhibition of T308 phosphorylation).[5][7]

    • TR-FRET detection reagents.

  • Procedure:

    • The AKT enzyme, peptide substrate, and varying concentrations of this compound are incubated together.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and TR-FRET detection reagents are added to quantify the amount of phosphorylated substrate.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In_Vitro_Kinase_Assay_Workflow Start Prepare Reagents: - AKT Enzyme - Peptide Substrate - this compound dilutions - ATP Incubate Incubate Enzyme, Substrate, and this compound Start->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Reaction Kinase Reaction Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Add TR-FRET Reagents & Detect Signal Stop->Detect Analyze Calculate IC50 Values Detect->Analyze

Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.

In Vivo Tumor Xenograft Efficacy Study

To assess the anti-tumor efficacy of this compound in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.[4][6][7]

  • Objective: To determine the dose-dependent anti-tumor activity of orally administered this compound.

  • Model:

    • Immunocompromised mice (e.g., NMRI nu/nu).[5]

    • Subcutaneous injection of human cancer cells (e.g., KPL-4 breast cancer cells).[4][5]

  • Procedure:

    • Cancer cells are injected subcutaneously into the mice.

    • Tumors are allowed to grow to a specified size (e.g., 200-350 mm³).[5]

    • Mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally, typically daily, at specified doses (e.g., 25 or 50 mg/kg).[5][6]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, or at specified time points, blood and tumor samples may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring levels of phosphorylated AKT).[5]

  • Endpoint: The primary endpoint is typically the Tumor Growth Inhibition (TGI), often expressed as a T/C (Treatment/Control) ratio.[6]

Formulation for In Vivo Studies

For oral administration in animal studies, this compound can be formulated in a vehicle such as a mixture of PEG300, Tween 80, and saline.[3][5] A common formulation might involve 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] Due to solubility constraints, sonication may be required to achieve a clear solution.[5] It is recommended to prepare the working solution immediately before use.[5][6]

References

In-Depth Technical Guide: BAY1125976 - A Selective Allosteric Inhibitor of AKT1 and AKT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2 kinases, critical nodes in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making AKT an attractive therapeutic target.[2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the selective inhibition of AKT1 versus AKT2 by this compound, including quantitative biochemical and cellular potency, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[1][2] This non-ATP competitive mechanism of action confers high selectivity for AKT1 and AKT2 over the closely related AKT3 isoform and other kinases.[4] By binding to the inactive conformation of AKT, this compound prevents the PDK1-mediated phosphorylation of threonine 308 (T308), a critical step in AKT activation.[1][2] Consequently, downstream signaling is inhibited, leading to reduced cell proliferation and tumor growth in preclinical models with activated PI3K/AKT signaling.[2][5]

Quantitative Data on AKT Isoform Selectivity

The inhibitory activity of this compound against AKT isoforms has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Biochemical Inhibition of AKT Isoforms by this compound
TargetAssay FormatATP ConcentrationIC50 (nM)Reference
AKT1 TR-FRET10 µM5.2[2]
TR-FRET2 mM44[2]
AKT2 TR-FRET10 µM18[2]
TR-FRET2 mM36[2]
AKT3 TR-FRET10 µM427[2]

IC50: Half-maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Cellular Inhibition of AKT Signaling by this compound
Cell LineMutation StatusDownstream TargetIC50 (nM)Reference
KU-19-19 (Bladder Cancer)AKT1 E17Kp-AKT1 (S473)35[2]
p-4EBP1 (T70)100[2]
LAPC-4 (Prostate Cancer)AKT1 E17Kp-AKT1 (S473)0.8[2]
p-AKT1 (T308)5.6[2]
p-4EBP1 (T70)35[2]
p-PRAS40 (T246)~141[2]

p-: phosphorylated form of the protein.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by interfering with the canonical PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

BAY1125976_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p-T308 mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->AKT allosteric inhibition

This compound inhibits AKT1/2 activation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are based on standard methodologies in the field and reflect the likely procedures used in the primary literature.

In Vitro TR-FRET Kinase Assay for IC50 Determination

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against AKT isoforms.

Materials:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-KKLNRTLSFAEPG)

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-serine/threonine antibody as donor and Streptavidin-conjugated acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound serial dilutions

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a mixture containing the AKT enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at the desired level (e.g., 10 µM or 2 mM).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagent mixture.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

TR_FRET_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/ Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme_Substrate Add AKT Enzyme & Substrate Add_Inhibitor->Add_Enzyme_Substrate Add_ATP Initiate Reaction with ATP Add_Enzyme_Substrate->Add_ATP Incubate_Kinase Incubate (e.g., 60 min) Add_ATP->Incubate_Kinase Add_Detection Add TR-FRET Detection Reagents Incubate_Kinase->Add_Detection Incubate_Detection Incubate (e.g., 60 min) Add_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Workflow for TR-FRET based IC50 determination.
Cellular Phospho-AKT (Ser473) and Phospho-PRAS40 (Thr246) Assay

This protocol describes a multiplexed immunoassay, such as the Meso Scale Discovery (MSD) MULTI-SPOT assay, to measure the inhibition of AKT and PRAS40 phosphorylation in cellular lysates.

Materials:

  • Cancer cell lines (e.g., KU-19-19, LAPC-4)

  • Cell culture medium and supplements

  • This compound serial dilutions

  • Lysis buffer (e.g., MSD Tris Lysis Buffer) supplemented with protease and phosphatase inhibitors

  • MSD MULTI-SPOT plates pre-coated with capture antibodies for p-AKT (S473) and p-PRAS40 (T246)

  • Detection antibodies (e.g., SULFO-TAG labeled anti-total AKT and anti-total PRAS40)

  • MSD Read Buffer T

  • Plate shaker

  • MSD sector imager

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2 hours).

  • Aspirate the media and lyse the cells by adding cold lysis buffer.

  • Incubate on a plate shaker for 30 minutes at 4°C.

  • Transfer the lysates to the pre-coated MSD MULTI-SPOT plate.

  • Incubate with shaking for 1-2 hours at room temperature.

  • Wash the plate with wash buffer.

  • Add the detection antibody solution to each well.

  • Incubate with shaking for 1 hour at room temperature.

  • Wash the plate with wash buffer.

  • Add MSD Read Buffer T to each well and immediately read the plate on an MSD sector imager.

  • Normalize the phospho-protein signal to the total protein signal and determine the IC50 values by plotting the normalized signal against the inhibitor concentration.

Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound or DMSO Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Transfer_Lysate Transfer Lysate to MSD Plate Lyse_Cells->Transfer_Lysate Incubate_Capture Incubate with Capture Antibody Transfer_Lysate->Incubate_Capture Wash1 Wash Incubate_Capture->Wash1 Add_Detection Add Detection Antibody Wash1->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Wash2 Wash Incubate_Detection->Wash2 Read_Plate Add Read Buffer & Read Plate Wash2->Read_Plate Analyze Calculate Cellular IC50 Read_Plate->Analyze

References

The Allosteric AKT1/2 Inhibitor BAY1125976: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a majority of human cancers has made it a prime target for therapeutic intervention.[1] Central to this cascade is the serine/threonine kinase AKT (also known as protein kinase B), which, upon activation, phosphorylates a plethora of downstream substrates, driving tumorigenesis and mediating resistance to various cancer therapies.[1][2]

BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT isoforms 1 and 2 (AKT1/2).[3][4][5] Unlike ATP-competitive inhibitors, this compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT.[3] This unique mechanism of action prevents the phosphorylation of AKT at key activation sites, threonine 308 (Thr308) and serine 473 (Ser473), thereby effectively shutting down its downstream signaling cascade.[1] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a non-ATP-competitive inhibitor, selectively targeting the inactive conformation of AKT1 and AKT2.[3] By binding to an allosteric site, it locks the kinase in a closed, inactive state, which prevents its phosphorylation and subsequent activation by upstream kinases such as PDK1.[3] This allosteric inhibition is crucial as it offers high selectivity for AKT1/2 over other kinases, including the closely related AKT3 and a broad panel of other protein and lipid kinases.[2] The inhibitory effect is particularly pronounced in cancer cells harboring genetic alterations that lead to the hyperactivation of the PI3K/AKT pathway, such as loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[1][2]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and downstream signaling events.

TargetIC50 (nM)ATP ConcentrationAssay Type
AKT1 5.210 µMBiochemical
442 mMBiochemical
AKT2 1810 µMBiochemical
362 mMBiochemical
AKT3 42710 µMBiochemical

Table 1: In Vitro Kinase Inhibition of AKT Isoforms by this compound.[6]

Cell LineDownstream TargetPhosphorylation SiteIC50 (nM)
KU-19-19 (Bladder Cancer) AKT1Ser47335
4E-BP1Thr70100
LAPC-4 (Prostate Cancer) AKT1Ser4730.8
AKT1Thr3085.6
4E-BP1Thr7035
PRAS40Thr246~141

Table 2: Inhibition of Downstream Signaling in Cellular Assays.[6]

Downstream Signaling Pathways and Effects

The inhibition of AKT1/2 by this compound leads to a cascade of downstream effects, ultimately culminating in reduced cell proliferation and survival. The primary consequence is the decreased phosphorylation of a multitude of AKT substrates.

Inhibition of PRAS40 Phosphorylation

Proline-rich AKT substrate of 40 kDa (PRAS40) is a direct substrate of AKT and a component of the mTORC1 complex. Phosphorylation of PRAS40 by AKT relieves its inhibitory effect on mTORC1. This compound treatment leads to a significant reduction in PRAS40 phosphorylation at Thr246, thereby contributing to the suppression of mTORC1 activity.[4]

Inhibition of 4E-BP1 Phosphorylation

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is a key downstream effector of mTORC1. When hypophosphorylated, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E, thereby suppressing protein synthesis. Inhibition of the AKT/mTORC1 axis by this compound results in decreased phosphorylation of 4E-BP1, leading to an overall reduction in cell proliferation.[1][2]

Inhibition of S6 Ribosomal Protein (S6RP) and p70S6K Phosphorylation

The ribosomal protein S6 kinase (p70S6K) and its substrate, the S6 ribosomal protein (S6RP), are also downstream of mTORC1 and play a crucial role in protein synthesis and cell growth. Treatment with this compound has been shown to reduce the phosphorylation of both p70S6K and S6RP.[4]

The interconnectedness of these signaling events is visualized in the following diagram:

BAY1125976_Signaling_Pathway PI3K PI3K AKT AKT1/2 PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates PRAS40 PRAS40 AKT->PRAS40 Inhibits inhibition of mTORC1 This compound This compound This compound->AKT Allosterically Inhibits PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) p70S6K p70S6K mTORC1->p70S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits S6RP S6RP p70S6K->S6RP Activates Proliferation Cell Proliferation & Survival S6RP->Proliferation Promotes eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Proliferation Promotes

This compound Signaling Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the downstream signaling effects of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified AKT isoforms.

Materials:

  • Recombinant full-length AKT1, AKT2, and AKT3 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at varying concentrations, e.g., 10 µM and 2 mM)

  • Substrate peptide (e.g., a fluorescently labeled peptide derived from a known AKT substrate)

  • This compound (in DMSO)

  • 384-well plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the respective AKT enzyme, and the this compound dilution (or DMSO for control).

  • Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Western Blotting)

Objective: To assess the effect of this compound on the phosphorylation status of AKT and its downstream substrates in whole cells.

Materials:

  • Cancer cell lines of interest (e.g., KU-19-19, LAPC-4)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-phospho-PRAS40 (Thr246), anti-phospho-4E-BP1 (Thr70), and corresponding total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (or DMSO control) for a specified duration (e.g., 1-24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (in DMSO)

  • Cell proliferation reagent (e.g., resazurin, MTT, or a reagent for quantifying ATP)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the DMSO-treated control and determine the IC50 values.

The following diagram illustrates a typical workflow for a cellular phosphorylation assay:

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (or DMSO control) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Determine pAKT levels analysis->end

Cellular Phosphorylation Assay Workflow

Conclusion

This compound is a highly potent and selective allosteric inhibitor of AKT1 and AKT2 that effectively abrogates downstream signaling through the PI3K/AKT/mTOR pathway. Its mechanism of action, centered on preventing the activation of AKT, leads to the suppression of key cellular processes involved in tumor growth and survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of targeting the AKT signaling axis. Further investigation into the synergistic effects of this compound with other anti-cancer agents holds promise for the development of novel and effective combination therapies.[1]

References

BAY1125976 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Allosteric AKT1/2 Inhibitor

This technical guide provides a comprehensive overview of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2 kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Chemical and Supplier Information

Chemical Abstract Service (CAS) Number: 1402608-02-9

Table 1: Supplier Information

SupplierWebsite
MedKoo Biosciences--INVALID-LINK--
InvivoChem--INVALID-LINK--
Selleck Chemicals--INVALID-LINK--
MedChemExpress--INVALID-LINK--
TargetMol--INVALID-LINK--

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, small-molecule inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2.[1] It functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of full-length AKT1 and AKT2.[2] This binding locks the kinase in an inactive conformation, preventing its membrane localization and subsequent activation.[3]

The primary signaling cascade affected by this compound is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various human cancers and plays a crucial role in cell proliferation, survival, and migration.[1][4] By inhibiting AKT1/2, this compound effectively downregulates this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis in cancer cells with activated AKT signaling.[1][5]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT1/2 PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation PRAS40 PRAS40 AKT->PRAS40 Inhibition FOXO FOXO AKT->FOXO Inhibition S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation S6K->Proliferation Promotion Survival Cell Survival FOXO->Survival Inhibition of Apoptosis This compound This compound This compound->AKT Allosteric Inhibition

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against AKT1 and AKT2, with significantly lower activity against AKT3.[6]

Table 2: In Vitro Kinase Inhibitory Activity

TargetIC50 (10 µM ATP)IC50 (2 mM ATP)
AKT15.2 nM44 nM
AKT218 nM36 nM
AKT3427 nMNot Reported
Data sourced from Selleck Chemicals.[6]
Cellular Activity

The compound effectively inhibits the phosphorylation of AKT and its downstream targets in various cancer cell lines.[6]

Table 3: Cellular IC50 Values for Inhibition of Phosphorylation

Cell LineTarget PhosphorylationIC50
KU-19-19 (Bladder Cancer)AKT1-S47335 nM
KU-19-19 (Bladder Cancer)4EBP1-T70100 nM
LAPC-4 (Prostate Cancer)AKT1-S4730.8 nM
LAPC-4 (Prostate Cancer)AKT1-T3085.6 nM
LAPC-4 (Prostate Cancer)4EBP1-T7035 nM
LAPC-4 (Prostate Cancer)PRAS40-T246~141 nM
Data sourced from Selleck Chemicals.[6]
In Vivo Antitumor Efficacy

This compound has shown significant dose-dependent antitumor activity in various xenograft models.[6]

Table 4: In Vivo Efficacy in Xenograft Models

Xenograft ModelDosingT/Cvolume Ratio*
KPL-4 (Breast Cancer)25 mg/kg, p.o., daily0.14
KPL-4 (Breast Cancer)50 mg/kg, p.o., daily0.08
MCF7 (Breast Cancer)25 mg/kg, p.o., daily0.25
MCF7 (Breast Cancer)50 mg/kg, p.o., daily0.25
T/Cvolume ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates higher efficacy. Data sourced from Selleck Chemicals.[6]

Experimental Protocols

The following are summaries of methodologies cited in the literature for key experiments involving this compound. For complete details, please refer to the original publications.

In Vitro Kinase Assay (Summary)
  • Objective: To determine the potency and selectivity of this compound against AKT isoforms.

  • Methodology: A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[7] This involves incubating the full-length AKT enzyme with a substrate peptide, ATP, and varying concentrations of this compound. The extent of substrate phosphorylation is then quantified using fluorescently labeled antibodies, and IC50 values are calculated.[7]

Cellular Western Blot Analysis (Summary)
  • Objective: To assess the inhibition of AKT signaling in cancer cell lines.

  • Methodology: Cancer cell lines (e.g., KPL-4, LAPC-4) are treated with a dose range of this compound for a specified time.[6] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total AKT, PRAS40, S6K, and other downstream targets.[4] Secondary antibodies conjugated to a detection enzyme are used for visualization.

In Vivo Xenograft Studies (Summary)
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Methodology: Human cancer cells (e.g., KPL-4, MCF7) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[2][6] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot).[2][6] All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.[8]

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Oral Administration of This compound or Vehicle D->E F Regular Measurement of Tumor Volume & Body Weight E->F G End of Study F->G H Tumor Excision for Pharmacodynamic Analysis G->H I Data Analysis (e.g., T/C Ratio) G->I

Figure 2. General experimental workflow for in vivo xenograft studies.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of AKT1/2 with demonstrated preclinical activity in a variety of cancer models, particularly those with a hyperactivated PI3K/AKT/mTOR pathway.[2][9] Its mechanism of action and significant in vitro and in vivo efficacy make it a valuable tool for cancer research and a promising candidate for clinical development.[2] This guide provides foundational information to aid researchers in designing and interpreting experiments with this compound.

References

The Role of BAY1125976 in the PI3K/AKT/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT isoforms 1 and 2 (AKT1/2). This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on the PI3K/AKT/mTOR pathway, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and quantitative data on the compound's activity are presented to support further research and development efforts in this area.

Introduction to the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that responds to various extracellular signals, including growth factors and hormones, to regulate fundamental cellular processes.[1] Dysregulation of this pathway, often through genetic mutations or amplification of key components, is a hallmark of many human cancers, contributing to uncontrolled cell growth, proliferation, and survival.[1][2]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, AKT phosphorylates a wide range of downstream substrates, including mTOR Complex 1 (mTORC1), glycogen synthase kinase 3β (GSK3β), and Forkhead box protein O1 (FOXO1), to promote cell growth, proliferation, and survival.

This compound: A Selective Allosteric Inhibitor of AKT1/2

This compound is a small molecule inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2.[3] It functions as an allosteric inhibitor, binding to a pocket formed by the kinase and PH domains of inactive AKT1 and AKT2.[2] This binding prevents the conformational changes necessary for AKT activation, thereby inhibiting its phosphorylation at key residues (Threonine 308 and Serine 473) by upstream kinases like PDK1.[4][5] Consequently, the entire downstream signaling cascade is suppressed.[4][6]

Mechanism of Action

The allosteric inhibition mechanism of this compound offers high selectivity for AKT1 and AKT2 over AKT3 and other kinases.[4] By binding to a site distinct from the ATP-binding pocket, it avoids the off-target effects often associated with ATP-competitive inhibitors. This selective inhibition of AKT1/2 leads to the suppression of downstream signaling, resulting in the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K/AKT/mTOR pathway.[3]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) This compound This compound This compound->AKT Inhibits (Allosteric) Downstream\nEffectors Downstream Effectors mTORC1->Downstream\nEffectors Cell Growth\n& Proliferation Cell Growth & Proliferation Downstream\nEffectors->Cell Growth\n& Proliferation

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)ATP Concentration
AKT15.210 µM
AKT1442 mM
AKT21810 µM
AKT2362 mM
AKT342710 µM
Data sourced from Selleck Chemicals.[1]
Table 2: Cellular Activity - Inhibition of Phosphorylation
Cell LineTargetIC50 (nM)
KU-19-19 (Bladder Cancer)p-AKT1 (S473)35
KU-19-19 (Bladder Cancer)p-4EBP1 (T70)100
LAPC-4 (Prostate Cancer)p-PRAS40 (T246)~141
Data sourced from Selleck Chemicals.[1]
Table 3: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
BT-474Breast Cancer<1
T47DBreast Cancer<1
MCF7Breast Cancer<1
ZR-75-1Breast Cancer<1
EVSA-TBreast Cancer<1
MDA-MB-453Breast Cancer<1
KPL-4Breast Cancer<1
BT20Breast Cancer<1
LNCaPProstate Cancer<1
LAPC-4Prostate Cancer<1
This compound inhibits the proliferation of these cell lines with submicromolar IC50 values.[1]
Table 4: In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeDosingOutcome
KPL-4Breast Cancer25 or 50 mg/kg daily, oralStatistically significant dose-response with T/Cvolume ratios of 0.14 and 0.08, respectively.[1]
MCF7Breast Cancer25 or 50 mg/kg daily, oralSignificant antitumor efficacy with T/Cvolume values of 0.25 and 0.25, respectively.[1]
T/Cvolume: Treatment vs. Control tumor volume.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Assay (Radioactive)

This protocol is a general guideline for assessing the inhibitory activity of this compound against AKT kinases using a radioactive filter binding assay.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate (e.g., a specific peptide substrate for AKT)

  • [γ-33P]ATP

  • This compound (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid (1%)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant AKT enzyme, and substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration of this compound and determine the IC50 value.[2]

Western Blot Analysis for Pathway Modulation

This protocol outlines the procedure for detecting changes in the phosphorylation status of AKT and its downstream targets following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (S473), anti-total AKT, anti-phospho-PRAS40 (T246), anti-total PRAS40, anti-phospho-S6RP, anti-total S6RP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Blocking Blocking Western Blot Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Figure 2: General workflow for Western Blot analysis.
In Vivo Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.

  • Measure tumor volume with calipers and body weight regularly (e.g., twice a week).

  • Continue treatment for a predetermined period or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

  • Analyze the data to determine the effect of this compound on tumor growth.[7][8]

Clinical Evaluation

A first-in-human, open-label, phase I dose-escalation study (NCT01915576) was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[7] The study included both once-daily (QD) and twice-daily (BID) dosing schedules.[7]

The MTD was determined to be 80 mg QD and 60 mg BID. Dose-limiting toxicities included elevations in liver enzymes.[7] Of the 78 patients enrolled, one had a partial response, and 30 had stable disease.[7] The clinical benefit rate was 27.9% among patients treated at the recommended phase 2 dose of 60 mg BID. The study showed that this compound was well-tolerated and effectively inhibited AKT1/2 signaling.[7] However, it did not lead to significant radiologic or clinical tumor responses as a monotherapy, suggesting the need for biomarker refinement and combination strategies.[7]

Conclusion

This compound is a potent and selective allosteric inhibitor of AKT1/2 that effectively targets the PI3K/AKT/mTOR pathway. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and tumor growth in models with activated AKT signaling. While the phase I clinical trial established a manageable safety profile and confirmed target engagement, the limited single-agent efficacy highlights the complexity of targeting the PI3K/AKT/mTOR pathway. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound and exploring its potential in combination with other anticancer agents to overcome resistance and enhance therapeutic outcomes. This technical guide provides a comprehensive resource for researchers and drug developers working to advance AKT inhibitors in oncology.

References

Preclinical Efficacy of BAY1125976: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of BAY1125976, a selective, allosteric inhibitor of AKT1 and AKT2. The document synthesizes available data on the compound's mechanism of action, in vitro and in vivo potency, and its effects on the PI3K/AKT/mTOR signaling pathway.

Core Mechanism of Action

This compound is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive, non-phosphorylated AKT.[1][3] This binding prevents the conformational changes necessary for activation, thereby inhibiting the crucial phosphorylation of AKT at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473).[1][4][5] Consequently, the downstream signaling cascade is blocked.[6] Notably, this compound shows significantly weaker activity against AKT3.[4][5]

BAY1125976_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 (inactive) PIP3->AKT AKT_active p-AKT (active) PDK1->AKT_active p-Thr308 mTORC1 mTORC1 AKT_active->mTORC1 Downstream Downstream Effectors (e.g., PRAS40, S6RP) mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT Inhibition of activation

Caption: Mechanism of this compound in the PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[1] Its efficacy is particularly pronounced in cell lines with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN.[4][5] Luminal breast cancer cell lines and prostate cancer cell lines expressing androgen receptors have shown high sensitivity to the inhibitor.[1]

Biochemical Activity

In biochemical assays, this compound potently inhibits the activity of full-length AKT1 and AKT2.[1][3]

TargetIC50 (10 µM ATP)IC50 (2 mM ATP)
AKT1 5.2 nM44 nM
AKT2 18 nM36 nM
AKT3 427 nMNot Reported
Data sourced from Selleck Chemicals product page.[2]
Cellular Proliferation

This compound demonstrates submicromolar IC50 values in inhibiting the proliferation of various breast and prostate cancer cell lines.[2]

Cell LineCancer TypeIC50 (Proliferation)Key Mutations
KPL-4 Breast CancerSubmicromolarPIK3CAH1047R
MCF7 Breast CancerSubmicromolarPIK3CAE545K
BT-474 Breast CancerSubmicromolarPIK3CAK111N
T47D Breast CancerSubmicromolarPIK3CAH1047R
ZR-75-1 Breast CancerSubmicromolarNot specified
EVSA-T Breast CancerSubmicromolarNot specified
MDA-MB-453 Breast CancerSubmicromolarPIK3CAH1047R
BT20 Breast CancerSubmicromolarPTEN null
LNCaP Prostate CancerSubmicromolarPTEN null
LAPC-4 Prostate CancerSubmicromolarAKT1E17K
IC50 values are described as submicromolar in the cited literature.[2] Specific mutations are noted where available from the search results.[1][7]

In Vivo Efficacy

This compound has shown significant in vivo anti-tumor efficacy in multiple cell line-derived and patient-derived xenograft (PDX) models.[1][3] Oral administration of the compound was well-tolerated and resulted in dose-dependent tumor growth inhibition.[4][5]

Xenograft Model Efficacy

Strong anti-tumor activity has been observed in various xenograft models, particularly those with activating mutations in the AKT pathway.[1][7]

Xenograft ModelCancer TypeKey Mutation(s)Dosing RegimenEfficacy Outcome (T/C Ratio*)
KPL-4 Breast CancerPIK3CAH1047R25 or 50 mg/kg, daily, p.o.0.14 and 0.08, respectively
MCF7 Breast CancerPIK3CAE545K25 or 50 mg/kg, daily, p.o.0.25 and 0.25, respectively
HBCx-2 (PDX) Breast CancerNot specifiedNot specifiedSignificant tumor growth inhibition
LAPC-4 Prostate CancerAKT1E17KNot specifiedGood antitumor efficacy
AXF 984 (PDX) Anal CancerAKT1E17K25 and 50 mg/kg, daily, p.o.Potent, statistically significant antitumor efficacy
T/C Ratio: Ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.[2] Data for HBCx-2 and LAPC-4 described qualitatively.[1][3]

Experimental Protocols

In Vitro Kinase Activity Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against AKT kinases.

  • Enzyme and Substrate Preparation : Recombinant full-length AKT1, AKT2, and AKT3 enzymes are used. A suitable peptide substrate is prepared in assay buffer.

  • Compound Dilution : this compound is serially diluted to various concentrations.

  • Assay Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the compound dilutions.

  • Incubation : The reaction is incubated at a controlled temperature for a specified period to allow for substrate phosphorylation.

  • Detection : The level of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

This protocol describes a common method for evaluating the effect of this compound on cancer cell proliferation.

  • Cell Seeding : Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or resazurin-based assays.

  • Data Analysis : The absorbance or fluorescence is read using a plate reader. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Study

This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Tumor Cell Implantation (Subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Daily Oral Administration (Vehicle or this compound) C->D E Monitor Tumor Volume and Body Weight D->E Repeated for study duration F Euthanasia at Predefined Endpoint E->F G Tumor Excision and Weight Measurement F->G H Pharmacodynamic Analysis (e.g., p-AKT levels) G->H

Caption: A typical experimental workflow for in vivo xenograft studies.

  • Animal Models : Immunocompromised mice (e.g., nude or SCID mice) are used.[2]

  • Tumor Implantation : Human cancer cells or fragments from a patient-derived tumor are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization : Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into control (vehicle) and treatment groups.

  • Drug Administration : this compound is administered orally (p.o.) at various doses, typically on a daily schedule.[2][7]

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²)/2.

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.

  • Efficacy Evaluation : The primary efficacy endpoint is the tumor growth inhibition, often expressed as the T/C ratio. Statistical analysis is performed to determine the significance of the anti-tumor effect.

  • Pharmacodynamic Analysis : At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of phosphorylated AKT (p-AKT) and downstream markers like p-PRAS40.[6][7]

Combination Therapies

Preclinical studies have also explored the potential of this compound in combination with other anti-cancer agents. Synergistic anti-proliferative effects were observed when combined with anti-hormonal therapies in breast and prostate cancer cell lines, which translated to enhanced in vivo efficacy.[4][5] Furthermore, combining this compound with radiation therapy resulted in additive to synergistic effects, leading to significant delays in tumor growth.[4][5] Combination with the bone-targeting agent Radium 223 in a breast cancer bone metastasis model also showed a reduction in tumor and metastatic burden.[4]

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and orally bioavailable allosteric inhibitor of AKT1/2. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo, particularly in cancers with an activated PI3K/AKT/mTOR pathway. These findings provided a strong rationale for its clinical development as a targeted therapy for relevant cancer patient populations.

References

Methodological & Application

Application Notes and Protocols for BAY1125976 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, contributing to tumor cell proliferation, survival, and migration.[2][3] this compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2, thereby inhibiting their activity.[3][4] This inhibition has been shown to be effective in suppressing the proliferation of various cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines.

Mechanism of Action

This compound is an allosteric inhibitor that selectively targets the inactive conformation of AKT1 and AKT2.[3] This binding prevents the phosphorylation of AKT at Threonine 308 (T308) by PDK1, a critical step for AKT activation.[3] Consequently, the downstream signaling cascade is inhibited, leading to reduced phosphorylation of key effector proteins such as PRAS40 and 4E-BP1, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a dependency on the PI3K/AKT pathway.[1][5][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Cell LineNotes
AKT1Enzymatic Assay (10 µM ATP)5.2-Potent inhibition of AKT1 kinase activity.[4][5]
AKT1Enzymatic Assay (2 mM ATP)44-Activity is dependent on ATP concentration.[4][5]
AKT2Enzymatic Assay (10 µM ATP)18-Potent inhibition of AKT2 kinase activity.[4][5]
AKT2Enzymatic Assay (2 mM ATP)36-Activity is dependent on ATP concentration.[4][5]
AKT3Enzymatic Assay (10 µM ATP)427-Significantly less potent against AKT3, demonstrating selectivity for AKT1/2.[4][5]
pAKT1 (S473)Cellular Assay35KU-19-19 (Bladder Cancer)Inhibition of AKT1 phosphorylation in cells.[5]
p4E-BP1 (T70)Cellular Assay100KU-19-19 (Bladder Cancer)Inhibition of a downstream effector of AKT.[5]
pAKT1 (S473)Cellular Assay0.8LAPC-4 (Prostate Cancer)Potent inhibition of AKT1 phosphorylation in a prostate cancer cell line.[5]
pAKT1 (T308)Cellular Assay5.6LAPC-4 (Prostate Cancer)Inhibition of PDK1-mediated AKT phosphorylation.[5]
p4E-BP1 (T70)Cellular Assay35LAPC-4 (Prostate Cancer)Inhibition of downstream mTORC1 signaling.[5]
pPRAS40 (T246)Cellular Assay~141LAPC-4 (Prostate Cancer)Inhibition of a direct AKT substrate.[5]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BT-474Breast CancerSubmicromolar[5]
T47DBreast CancerSubmicromolar[5]
MCF7Breast CancerSubmicromolar[5]
ZR-75-1Breast CancerSubmicromolar[5]
EVSA-TBreast CancerSubmicromolar[5]
MDA-MB-453Breast CancerSubmicromolar[5]
KPL-4Breast CancerSubmicromolar[5]
BT20Breast CancerSubmicromolar[5]
LNCaPProstate CancerSubmicromolar[5]
LAPC-4Prostate CancerSubmicromolar[5]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 383.45 g/mol , dissolve 3.83 mg in 1 mL of DMSO.

    • Ensure the powder is completely dissolved by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

2. Cell Culture Protocol (Example: MCF-7 Breast Cancer Cells)

  • Materials:

    • MCF-7 cells (ATCC HTB-22)

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA solution (0.25%)

    • Cell culture flasks, plates, and other sterile consumables.

  • Procedure:

    • Thawing Cells:

      • Rapidly thaw the cryopreserved vial of MCF-7 cells in a 37°C water bath.

      • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

      • Centrifuge at 200 x g for 5 minutes.

      • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

      • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing:

      • When cells reach 80-90% confluency, aspirate the growth medium.

      • Wash the cell monolayer once with sterile PBS.

      • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

      • Neutralize the trypsin by adding 7-8 mL of growth medium.

      • Gently pipette the cell suspension up and down to create a single-cell suspension.

      • Perform a cell count and seed new flasks or plates at the desired density (e.g., 1:3 to 1:6 split ratio).

      • Change the growth medium every 2-3 days.

3. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium. Allow cells to attach overnight.

    • Prepare serial dilutions of this compound in growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

4. Western Blot Analysis of AKT Pathway Inhibition

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (S473 and T308), total AKT, phospho-PRAS40 (T246), total PRAS40, phospho-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the extent of pathway inhibition.

Mandatory Visualizations

BAY1125976_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT P (T308) mTORC1 mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 FourEBP1 4E-BP1 mTORC1->FourEBP1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation FourEBP1->Proliferation This compound This compound This compound->AKT PTEN PTEN PTEN->PIP3 Activation Activation -> Inhibition Inhibition --|

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT1/2.

Experimental_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells into Multi-well Plates start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells Treat Cells with this compound (or Vehicle Control) prepare_drug->treat_cells incubate Incubate for Specified Duration treat_cells->incubate endpoint Endpoint Analysis incubate->endpoint proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) endpoint->proliferation_assay western_blot Western Blot for Pathway Analysis endpoint->western_blot data_analysis Data Analysis: IC50 Calculation & Pathway Inhibition proliferation_assay->data_analysis western_blot->data_analysis

References

Optimal Concentration of BAY1125976 for Western Blot Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, critical nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Western blot analysis is a fundamental technique to assess the efficacy and mechanism of action of this compound by measuring the phosphorylation status of AKT and its downstream targets. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for Western blot analysis, including data presentation, experimental procedures, and visual guides to the relevant signaling pathway and experimental workflow.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a crucial pathway that governs cell proliferation, survival, and migration.[1][2] The serine/threonine kinase AKT is a central component of this pathway, and its hyperactivation is a hallmark of many human cancers, often associated with resistance to therapy.[2][4] this compound is an orally bioavailable, non-ATP competitive inhibitor that selectively targets AKT1 and AKT2.[1][5] It binds to an allosteric pocket, preventing the phosphorylation and subsequent activation of AKT.[2] Verification of target engagement and downstream pathway modulation by this compound in a cellular context is paramount, and Western blotting is the gold-standard method for this purpose. This document outlines the necessary protocols to effectively utilize this compound in Western blot experiments.

Data Presentation: Effective Concentrations of this compound in Cellular Assays

The optimal concentration of this compound for Western blot analysis should be determined empirically for each cell line and experimental condition. However, published IC50 values from various cellular assays provide a strong starting point for dose-response experiments. The following table summarizes the reported IC50 values for this compound on the inhibition of phosphorylation of key proteins in the AKT pathway.

Cell LineTarget ProteinIC50 ValueReference
KU-19-19 (Bladder Cancer)p-AKT1 (S473)35 nM[5]
KU-19-19 (Bladder Cancer)p-4EBP1 (T70)100 nM[5]
LAPC-4 (Prostate Cancer)p-AKT1 (S473)0.8 nM[5]
LAPC-4 (Prostate Cancer)p-AKT (T308)5.6 nM[5]
LAPC-4 (Prostate Cancer)p-4EBP1 (T70)35 nM[5]
LAPC-4 (Prostate Cancer)p-PRAS40 (T246)~141 nM[5]
KPL-4 (Breast Cancer)p-AKT (T308)0.9 nM[6]

Note: These values indicate the concentration at which 50% of the protein phosphorylation is inhibited. For complete inhibition in a Western blot experiment, concentrations at or above the IC90 may be necessary. A starting dose-response experiment could range from 1 nM to 1 µM.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

BAY1125976_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p-T308 Downstream Downstream Effectors (e.g., PRAS40, 4E-BP1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT p-S473 This compound This compound This compound->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT1/2.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for this compound A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-AKT, total AKT) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Data Analysis H->I

Caption: A typical experimental workflow for Western blot analysis of this compound-treated cells.

Experimental Protocols

1. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Serum Starvation (Optional): For some experiments, to reduce basal AKT activation, serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0, 1, 10, 100, 1000 nM) to determine the optimal concentration.

  • Treatment: Treat cells with the various concentrations of this compound for a predetermined amount of time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

2. Cell Lysis and Protein Quantification

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[7]

  • Cell Lysis:

    • After treatment, place the cell culture dish on ice and wash the cells with ice-cold PBS.[8]

    • Aspirate the PBS and add ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[8]

3. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8] For phospho-specific antibodies, BSA is often recommended to reduce background.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature. Recommended primary antibodies include:

    • Phospho-AKT (Ser473)

    • Phospho-AKT (Thr308)

    • Total AKT

    • Phospho-PRAS40 (T246)

    • Phospho-4E-BP1 (T70)

    • A loading control (e.g., GAPDH, β-actin)

  • Washing: Wash the membrane three to four times with TBST for 5-10 minutes each to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]

  • Washing: Repeat the washing steps as described above.

5. Detection and Analysis

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the total protein and/or the loading control to determine the relative change in phosphorylation upon treatment with this compound.

Conclusion

The optimal concentration of this compound for Western blot analysis is cell-type dependent and should be determined through a dose-response experiment. The provided IC50 values serve as a valuable guide for designing these experiments. By following the detailed protocols outlined in this document, researchers can effectively assess the inhibitory activity of this compound on the PI3K/AKT/mTOR signaling pathway, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for BAY1125976 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2, key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, often associated with tumor progression, treatment resistance, and poor prognosis.[3][5] this compound has demonstrated significant anti-tumor efficacy in a variety of preclinical mouse xenograft models, particularly those harboring genetic alterations such as PIK3CA mutations or PTEN loss, which lead to hyperactivation of the AKT pathway.[1][4] These notes provide detailed protocols for the administration of this compound in mouse xenograft models to evaluate its therapeutic efficacy.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3][5][6] This binding prevents the conformational changes required for AKT activation, thereby inhibiting its phosphorylation at key residues (Threonine 308 and Serine 473) and blocking downstream signaling to effectors like mTOR and PRAS40.[1][4][7] This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dependency on the PI3K/AKT/mTOR pathway.[2]

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data on the anti-tumor activity of this compound in various mouse xenograft models.

Xenograft ModelCancer TypeGenetic Alteration(s)Mouse StrainTreatment Dose (mg/kg)Administration Route & ScheduleEfficacy (T/C Ratio*)Reference(s)
KPL-4Breast CancerPIK3CA H1047RNude Mice25Oral, Daily0.14[2][4]
KPL-4Breast CancerPIK3CA H1047RNude Mice50Oral, Daily0.08[2][4]
MCF7Breast CancerPIK3CA E545KNude Mice25Oral, Daily0.25 (volume), 0.33 (weight)[2][4]
MCF7Breast CancerPIK3CA E545KNude Mice50Oral, Daily0.25 (volume), 0.37 (weight)[2][4]
HBCx-2Breast CancerAKT1 E17K (Patient-Derived)Nude MiceNot SpecifiedOral, DailyStatistically significant tumor growth inhibition[5][6]
LAPC-4Prostate CancerAKT1 E17KNude Mice25Oral, DailyStatistically significant efficacy[5][6]
LAPC-4Prostate CancerAKT1 E17KNude Mice50Oral, DailyStatistically significant efficacy[5]
AXF 984Anal CancerAKT1 E17K (Patient-Derived)Nude MiceNot SpecifiedOral, DailyStrong in vivo efficacy[5][6]

*T/C Ratio: Treatment group tumor volume or weight / Control group tumor volume or weight. A lower T/C ratio indicates greater anti-tumor efficacy.

Experimental Protocols

I. Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol provides a general guideline for establishing subcutaneous xenografts using cancer cell lines. Specific cell numbers and growth rates may vary.

Materials:

  • Cancer cell line of interest (e.g., KPL-4, MCF7)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate and growth)

  • 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)

  • 1 mL syringes with 27-30 gauge needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency. Ensure cells are healthy and free of contamination.

  • Cell Harvesting:

    • Wash cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the final cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.

  • Injection:

    • Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

    • Anesthetize the mouse using an approved method.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

II. This compound Formulation and Administration

Materials:

  • This compound powder

  • Vehicle components:

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Sterile water or corn oil

  • Oral gavage needles

Formulation Example: A common vehicle for oral administration of hydrophobic compounds in mice consists of DMSO, PEG300, Tween 80, and water. A suggested formulation is as follows:

  • Dissolve this compound in a small amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.

  • Add Tween 80 (e.g., 5% of the final volume) and mix.

  • Bring the solution to the final volume with sterile water. Note: The exact ratios may need to be optimized for solubility and stability. A formulation using corn oil has also been suggested, where a DMSO stock solution is diluted in corn oil.[2]

Administration Protocol:

  • Prepare the this compound formulation fresh daily or as stability allows.

  • Administer the formulation to mice via oral gavage at the desired dose (e.g., 25 or 50 mg/kg).

  • The control group should receive the vehicle only.

  • Continue daily administration for the duration of the study.

  • Monitor animal weight and general health throughout the experiment.

III. Pharmacodynamic Analysis

To confirm the on-target activity of this compound, levels of phosphorylated AKT (p-AKT) in tumor tissue can be assessed.

Procedure:

  • At the end of the efficacy study, or at specific time points after the last dose, euthanize the mice.

  • Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.

  • For Western blotting, homogenize the frozen tumor tissue and extract proteins.

  • Perform Western blot analysis using antibodies specific for p-AKT (S473 and/or T308) and total AKT.

  • A reduction in the p-AKT/total AKT ratio in the this compound-treated group compared to the vehicle control group indicates target engagement and inhibition of the AKT pathway.[5][7]

Mandatory Visualizations

BAY1125976_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Xenograft_Workflow cluster_0 Preparation cluster_1 Xenograft Establishment cluster_2 Treatment & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Oral Administration of This compound or Vehicle Randomization->Treatment Efficacy_PD 7. Efficacy and Pharmacodynamic Analysis Treatment->Efficacy_PD

Caption: Experimental workflow for this compound in vivo efficacy studies.

References

Application Notes and Protocols for BAY1125976 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, key kinases in the PI3K/AKT/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in many cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, particularly those harboring genetic alterations such as PIK3CA mutations or PTEN loss, which lead to constitutive activation of the AKT pathway.[1] These application notes provide a summary of sensitive cell lines, quantitative data on the efficacy of this compound, and detailed protocols for assessing its activity.

Sensitive Cell Lines and Genetic Context

The sensitivity of cancer cell lines to this compound is strongly correlated with the activation of the PI3K/AKT/mTOR pathway. Cell lines with activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN are particularly susceptible.

Cell LineCancer TypeRelevant Genetic FeaturesReference
Breast Cancer
KPL-4Breast CarcinomaPIK3CAH1047R mutant[2]
MCF7Breast AdenocarcinomaPIK3CAE545K[2][3]
T47DBreast Ductual CarcinomaPIK3CAH1047R[4]
BT-474Breast Ductual CarcinomaPIK3CAK111N[4]
ZR-75-1Breast Carcinoma[4]
EVSA-TBreast Carcinoma[4]
MDA-MB-453Breast Carcinoma[4]
BT20Breast Carcinoma[4]
HBCx-2Breast Cancer (Patient-Derived Xenograft)[2]
Prostate Cancer
LNCaPProstate CarcinomaPTEN null[4]
LAPC-4Prostate AdenocarcinomaAKT1E17K mutant[2][4]
Bladder Cancer
KU-19-19Bladder CarcinomaAKT1E17K mutant[4]

Quantitative Efficacy of this compound

This compound demonstrates potent inhibition of AKT1 and AKT2 enzymatic activity and downstream signaling, leading to a reduction in cancer cell proliferation.

Table 1: Inhibition of Kinase Activity and Pathway Signaling

TargetCell LineParameterIC50 (nM)Reference
AKT1 (enzymatic activity)-Kinase Inhibition (10 µM ATP)5.2[4]
AKT1 (enzymatic activity)-Kinase Inhibition (2 mM ATP)44[4]
AKT2 (enzymatic activity)-Kinase Inhibition (10 µM ATP)18[4]
AKT2 (enzymatic activity)-Kinase Inhibition (2 mM ATP)36[4]
AKT3 (enzymatic activity)-Kinase Inhibition (10 µM ATP)427[4]
p-AKT1 (Ser473)KU-19-19Phosphorylation Inhibition35[4]
p-4EBP1 (Thr70)KU-19-19Phosphorylation Inhibition100[4]
p-AKT1 (Ser473)LAPC-4Phosphorylation Inhibition0.8[4]
p-AKT1 (Thr308)LAPC-4Phosphorylation Inhibition5.6[4]
p-4EBP1 (Thr70)LAPC-4Phosphorylation Inhibition35[4]
p-PRAS40 (Thr246)LAPC-4Phosphorylation Inhibition~141[4]

Table 2: Anti-proliferative Activity

Cell LineCancer TypeAnti-proliferative IC50Reference
BT-474Breast CancerSubmicromolar[4]
T47DBreast CancerSubmicromolar[4]
MCF7Breast CancerSubmicromolar[4]
ZR-75-1Breast CancerSubmicromolar[4]
EVSA-TBreast CancerSubmicromolar[4]
MDA-MB-453Breast CancerSubmicromolar[4]
KPL-4Breast CancerSubmicromolar[4]
BT20Breast CancerSubmicromolar[4]
LNCaPProstate CancerSubmicromolar[4]
LAPC-4Prostate CancerSubmicromolar[4]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the anti-proliferative effect of this compound on sensitive cancer cell lines.

Materials:

  • Sensitive cancer cell lines (e.g., MCF7, LNCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.[5]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of AKT Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of AKT and its downstream targets.

Materials:

  • Sensitive cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

    • Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Recommended Primary Antibodies:

AntibodySupplier (Example)Catalog # (Example)Dilution
Phospho-AKT (Ser473)MedChemExpressYA2281:1000
Phospho-AKT (Thr308)MedChemExpress-1:1000
Total AKTMedChemExpressYA8341:1000
Phospho-PRAS40 (Thr246)--1:1000
Total PRAS40--1:1000
β-Actin (Loading Control)--1:5000

Visualizations

BAY1125976_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p-Thr308 PRAS40 PRAS40 AKT->PRAS40 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT p-Ser473 PRAS40->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Survival Cell Survival mTORC1->Cell_Survival This compound This compound This compound->AKT Allosteric Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells Seed Cells in 96-well plate treat_drug Treat with this compound seed_cells->treat_drug add_mtt Add MTT Reagent treat_drug->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance ic50 Determine IC50 read_absorbance->ic50 seed_cells_wb Seed Cells in 6-well plate treat_drug_wb Treat with this compound seed_cells_wb->treat_drug_wb lyse_cells Lyse Cells & Quantify Protein treat_drug_wb->lyse_cells run_sds_page SDS-PAGE & Transfer lyse_cells->run_sds_page probe_antibody Probe with Antibodies run_sds_page->probe_antibody detect_signal Detect Chemiluminescent Signal probe_antibody->detect_signal analyze_bands Analyze Band Intensity detect_signal->analyze_bands

References

Application Notes and Protocols for BAY1125976 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, crucial kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[1][3] Accurate preparation of this compound stock solutions is critical for reliable and reproducible experimental results in preclinical research. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use by researchers, scientists, and drug development professionals.

Mechanism of Action

This compound selectively binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3][4] This binding prevents the conformational changes required for kinase activation and subsequent phosphorylation of downstream targets.[1] It potently inhibits AKT1 and AKT2 with IC50 values of 5.2 nM and 18 nM, respectively, while showing significantly less activity against AKT3.[5][6] This allosteric inhibition effectively blocks the PI3K/AKT/mTOR signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells with an activated AKT pathway.[2][7]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Weight 383.45 g/mol [4][5]
CAS Number 1402608-02-9[4][5]
Chemical Formula C23H21N5O[4]
Recommended Solvent Dimethyl sulfoxide (DMSO)[5][8]
Solubility in DMSO 5 mg/mL to 25 mg/mL (Sonication may be required)[8][9]
Recommended Stock Concentration 10 mM in DMSO[10]
Storage of Solid Compound -20°C for up to 3 years[11]
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year[6][9]

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing of this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 383.45 g/mol x 1000 mg/g = 3.83 mg

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed this compound. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6][9] When needed, thaw a single aliquot for use.

Safety Precautions:

  • This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizations

Below are diagrams illustrating the signaling pathway of AKT and the experimental workflow for preparing the this compound stock solution.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT_mem AKT PIP3->AKT_mem Recruits to membrane PDK1->AKT_mem Phosphorylates (T308) Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT_mem->Downstream Phosphorylates AKT_cyto AKT AKT_cyto->AKT_mem Translocation mTORC2 mTORC2 mTORC2->AKT_mem Phosphorylates (S473) GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->AKT_cyto Allosteric Inhibition (Prevents Activation)

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add DMSO to Powder Weigh->Add_DMSO Vortex Vortex/Sonicate Until Dissolved Add_DMSO->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols: BAY1125976 and Tamoxifen Combination Therapy in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapy with agents like tamoxifen is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, intrinsic and acquired resistance remains a significant clinical challenge. A key mechanism of resistance involves the aberrant activation of the PI3K/AKT/mTOR signaling pathway, which promotes cell survival and proliferation.[1] BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, crucial nodes in this pathway.[2][3] Preclinical studies have demonstrated that the combination of this compound with tamoxifen exhibits synergistic anti-proliferative effects in ER+ breast cancer models, suggesting a promising therapeutic strategy to overcome tamoxifen resistance.[4][5]

This document provides detailed application notes and experimental protocols for investigating the combination of this compound and tamoxifen in breast cancer cell lines and in vivo models.

Mechanism of Action and Rationale for Combination

This compound is an orally bioavailable, non-ATP competitive inhibitor that selectively targets the serine/threonine protein kinases AKT1 and AKT2.[3] By binding to an allosteric pocket, it prevents the phosphorylation and subsequent activation of AKT, thereby inhibiting downstream signaling through the mTOR pathway.[2][6] This leads to a reduction in cell proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K/AKT/mTOR pathway.[3]

Tamoxifen, a selective estrogen receptor modulator (SERM), competitively inhibits the binding of estradiol to the estrogen receptor, leading to a blockage of estrogen-stimulated growth in ER+ breast cancer cells. However, studies have shown that tamoxifen treatment can paradoxically lead to the activation of the PI3K/AKT pathway, contributing to the development of resistance.[3][6]

The combination of this compound and tamoxifen is therefore based on a strong scientific rationale: while tamoxifen targets the primary driver of ER+ breast cancer growth, this compound simultaneously blocks a key escape pathway, leading to a more potent and durable anti-tumor response.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound as a single agent and in combination with tamoxifen.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeIC50 (nM)Reference
AKT1(Kinase Assay)5.2 (at 10 µM ATP)[2]
AKT2(Kinase Assay)18 (at 10 µM ATP)[2]
AKT3(Kinase Assay)427 (at 10 µM ATP)[2]
MCF-7Breast CancerSubmicromolar[2]
BT-474Breast CancerSubmicromolar[2]
T47DBreast CancerSubmicromolar[2]
ZR-75-1Breast CancerSubmicromolar[2]
KPL-4Breast CancerSubmicromolar[2]

Table 2: Synergistic Effect of this compound and Tamoxifen Combination in MCF-7 Cells

TreatmentEffect on IC50 for Cell ProliferationReference
This compound + Tamoxifen14-fold reduction compared to monotherapy[5][7]

Table 3: In Vivo Antitumor Efficacy of this compound in Breast Cancer Xenograft Models

Xenograft ModelTreatmentT/C Ratio (Volume)T/C Ratio (Weight)Reference
KPL-425 mg/kg this compound (daily, oral)0.14-[2]
KPL-450 mg/kg this compound (daily, oral)0.08-[2]
MCF-725 mg/kg this compound (daily, oral)0.250.33[2]
MCF-750 mg/kg this compound (daily, oral)0.250.37[2]

T/C Ratio: Treatment vs. Control ratio. A lower value indicates greater tumor growth inhibition.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound and tamoxifen, alone and in combination, on the viability of MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Tamoxifen (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan EX microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and tamoxifen in culture medium. For combination studies, prepare a matrix of concentrations. Replace the medium in the wells with 100 µL of medium containing the drugs at the desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment. Combination index (CI) values can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed MCF-7 cells (5x10^3 cells/well) incubate1 Incubate 24h seed->incubate1 treat Treat with this compound and/or Tamoxifen incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT solution incubate3 Incubate 3-4h mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol describes how to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in response to this compound and tamoxifen treatment.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound and Tamoxifen

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, tamoxifen, or the combination for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and to the total protein levels for phosphorylated proteins.

G RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation inhibition of translation initiation Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER ER->PI3K This compound This compound This compound->AKT

Signaling pathway targeted by this compound and Tamoxifen.

Protocol 3: In Vivo Breast Cancer Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound and tamoxifen combination therapy in a mouse xenograft model.

Materials:

  • Female immunodeficient mice (e.g., nude or SCID)

  • MCF-7 cells

  • Matrigel

  • Estrogen pellets (for MCF-7 xenografts)

  • This compound formulation for oral gavage

  • Tamoxifen formulation for subcutaneous injection or oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse. For MCF-7 models, implant a slow-release estrogen pellet subcutaneously.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Tamoxifen alone, this compound + Tamoxifen).

  • Drug Administration: Administer the drugs according to the planned schedule and dosage. For example, this compound can be administered daily by oral gavage (e.g., 25-50 mg/kg), and tamoxifen can be administered daily or on a different schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue the treatment for a predefined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissues can be used for pharmacodynamic studies (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis inject Inject MCF-7 cells + Matrigel + Estrogen pellet monitor_growth Monitor tumor growth randomize Randomize mice into treatment groups monitor_growth->randomize administer Administer drugs measure Measure tumor volume & body weight administer->measure endpoint Euthanize & excise tumors analyze Analyze tumor weight, TGI, and biomarkers endpoint->analyze

Workflow for an in vivo breast cancer xenograft study.

Conclusion

The combination of the AKT inhibitor this compound and the selective estrogen receptor modulator tamoxifen represents a rational and promising therapeutic strategy for ER+ breast cancer, particularly in the context of tamoxifen resistance. The provided protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination therapy in preclinical models. Further investigation is warranted to translate these promising preclinical findings into clinical applications for patients with breast cancer.

References

Application Notes and Protocols for BAY1125976 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making AKT an attractive target for therapeutic intervention.[3][4] this compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT, thereby preventing its activation by inhibiting T308 phosphorylation by PDK1.[2] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase activity assays to characterize its inhibitory properties and effects on downstream signaling.

Data Presentation

Biochemical Activity of this compound
TargetATP ConcentrationIC50 (nM)Assay Type
AKT110 µM5.2TR-FRET
AKT12 mM44TR-FRET
AKT210 µM18TR-FRET
AKT22 mM36TR-FRET
AKT310 µM427TR-FRET

Table 1: Biochemical IC50 values of this compound against AKT isoforms. Data sourced from Selleck Chemicals.[5]

Cellular Activity of this compound
Cell LineDownstream TargetPhosphorylation SiteIC50 (nM)
KU-19-19 (Bladder Cancer)AKT1S47335
KU-19-19 (Bladder Cancer)4EBP1T70100
LAPC-4 (Prostate Cancer)AKT1S4730.8
LAPC-4 (Prostate Cancer)AKT1T3085.6
LAPC-4 (Prostate Cancer)4EBP1T7035
LAPC-4 (Prostate Cancer)PRAS40T246~141

Table 2: Cellular IC50 values of this compound on the phosphorylation of AKT and its downstream effectors. Data sourced from Selleck Chemicals.[5]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the plasma membrane. AKT is then fully activated through phosphorylation by PDK1 and mTORC2. Activated AKT phosphorylates a multitude of downstream substrates, including PRAS40, GSK3, and the TSC1/2 complex, leading to the activation of mTORC1 and subsequent protein synthesis and cell growth.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) PRAS40 PRAS40 AKT->PRAS40 Inhibits GSK3 GSK3 AKT->GSK3 Inhibits TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->AKT Allosteric Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Activity Assay: ADP-Glo™ Kinase Assay

This protocol outlines the measurement of AKT1 kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • AKT1 Kinase Enzyme System (e.g., Promega, Cat. #: V1911)[6]

    • Active AKT1 enzyme

    • AKT(PKB) substrate peptide

    • 5X Reaction Buffer A (200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 mg/ml BSA)

    • 0.1M DTT

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)[6]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP (10mM)

    • ADP (10mM)

  • This compound

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

ADP_Glo_Workflow A Prepare Reagents: - Dilute this compound - Prepare 2X Kinase/Substrate Mix - Prepare 2X ATP Solution B Add 2.5 µL of this compound or DMSO to wells A->B C Add 2.5 µL of 2X Kinase/Substrate Mix B->C D Incubate for 10 minutes at RT C->D E Initiate Reaction: Add 5 µL of 2X ATP Solution D->E F Incubate for 60 minutes at RT E->F G Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent F->G H Incubate for 40 minutes at RT G->H I Detect ADP: Add 20 µL of Kinase Detection Reagent H->I J Incubate for 30-60 minutes at RT I->J K Measure Luminescence J->K

Caption: Workflow for the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare a 2X Kinase Buffer by combining 400 µL of 5X Reaction Buffer A, 1 µL of 0.1M DTT, and 599 µL of nuclease-free water.[6]

    • Prepare a 250 µM ATP solution by adding 25 µL of 10mM ATP to 500 µL of 2X Kinase Buffer and 475 µL of nuclease-free water.[6]

    • Prepare serial dilutions of this compound in DMSO, and then dilute into the 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution containing active AKT1 enzyme and AKT substrate peptide in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing a kinase titration.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).[7]

    • Add 2 µL of the AKT1 enzyme/substrate mix to each well.[7]

    • Initiate the kinase reaction by adding 2 µL of the ATP solution. The final reaction volume is 5 µL.[7]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30-60 minutes.[8]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Activity Assay: LanthaScreen™ TR-FRET Cellular Assay

This protocol describes a method to measure the inhibition of AKT1 phosphorylation in a cellular context using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Cell line expressing the target of interest (e.g., KU-19-19 or LAPC-4)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Terbium-labeled anti-phospho-AKT (S473) antibody

  • GFP-labeled AKT1 (or endogenous detection)

  • 384-well white assay plates

  • TR-FRET-compatible plate reader

TR_FRET_Workflow A Seed cells in a 384-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of This compound B->C D Incubate for the desired time (e.g., 1-4 hours) C->D E Lyse cells D->E F Add detection mix containing Tb-labeled anti-phospho-AKT antibody E->F G Incubate for 1-2 hours at RT F->G H Measure TR-FRET signal G->H

Caption: Workflow for a cellular TR-FRET kinase assay.

  • Cell Culture and Treatment:

    • Seed the cells in a 384-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include DMSO-only controls.

    • Incubate the plate for the desired treatment time (e.g., 1 to 4 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Detection:

    • After the incubation, carefully remove the medium.

    • Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.

    • Prepare the detection reagent mix containing the Terbium-labeled anti-phospho-AKT (S473) antibody in a suitable assay buffer.

    • Add the detection reagent mix to each well of the lysate.

  • TR-FRET Measurement:

    • Incubate the plate at room temperature for 1-2 hours to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader, using an excitation wavelength of 340 nm and measuring emission at 495 nm (for Terbium) and 520 nm (for GFP/fluorescein, representing FRET).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Normalize the data to the DMSO control.

    • Plot the normalized emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Conclusion

This compound is a valuable tool for investigating the role of AKT1 and AKT2 in cellular signaling and disease. The provided protocols for biochemical and cellular kinase activity assays offer robust methods for characterizing the potency and mechanism of action of this allosteric inhibitor. The data presented demonstrates the high selectivity and cellular efficacy of this compound, making it a suitable chemical probe for preclinical studies in oncology and other research areas where the PI3K/AKT/mTOR pathway is implicated.

References

Application Notes and Protocols: Pharmacokinetics of BAY1125976 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2 kinases, crucial components of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2] Preclinical animal models are essential for characterizing the pharmacokinetic profile of investigational drugs like this compound to inform clinical development. These notes provide a summary of available data and generalized protocols for conducting pharmacokinetic studies of this compound in animal models.

Data Presentation

Table 1: Dosing Information for this compound in Mouse Xenograft Models

Animal ModelTumor ModelDosing RegimenReference
Nude MiceKPL-4 (Breast Cancer)25 mg/kg or 50 mg/kg, single oral dose[1]
Nude MiceMCF7 (Breast Cancer)25 mg/kg or 50 mg/kg, daily oral administration[3]
Nude MiceHBCx-2 (Breast Cancer, PDX)Not specified[2]
MiceLAPC-4 (Prostate Cancer)Not specified[2]
MiceAXF 984 (Anal Cancer, PDX)Not specified[2]

Signaling Pathway

This compound targets the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT1/2 PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., PRAS40, S6K) mTORC1->Downstream This compound This compound This compound->AKT Allosteric Inhibition Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for conducting a pharmacokinetic study of this compound in a mouse xenograft model, based on common practices in the field.

Animal Model and Husbandry
  • Species: Mouse

  • Strain: Nude (e.g., NMRI nu/nu) or SCID mice are commonly used for xenograft studies.[2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.

  • Acclimation: Allow animals to acclimate for at least one week before the start of the study.

  • Tumor Implantation: For xenograft models, tumor cells (e.g., KPL-4 breast cancer cells) are implanted subcutaneously.[1] Studies typically commence when tumors reach a specified volume.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_sampling Sample Processing & Analysis cluster_data_analysis Data Analysis A1 Animal Acclimation A2 Tumor Cell Implantation (for xenograft models) A1->A2 A3 Tumor Growth Monitoring A2->A3 B1 Randomization into Dosing Groups A3->B1 B2 Pre-dose Blood Sample (Time 0) B1->B2 B3 Oral Administration of This compound B2->B3 B4 Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B3->B4 C1 Plasma Separation (Centrifugation) B4->C1 C2 Protein Precipitation (e.g., with acetonitrile) C1->C2 C3 LC-MS/MS Analysis C2->C3 D1 Quantification of This compound Concentration C3->D1 D2 Pharmacokinetic Modeling (e.g., Non-compartmental analysis) D1->D2 D3 Determination of PK Parameters (AUC, Cmax, t1/2) D2->D3

Caption: A typical experimental workflow for a pharmacokinetic study in mice.

Protocol for Oral Administration and Blood Sampling

Materials:

  • This compound

  • Vehicle for formulation (e.g., PEG/water (60/40), pH 4.0)[1]

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., heparin)

  • Capillary tubes or syringes for blood collection

  • Centrifuge

Procedure:

  • Formulation: Prepare the dosing solution of this compound in the appropriate vehicle on the day of dosing.

  • Dosing: Administer a single oral dose of this compound to each mouse using a gavage needle. The volume should be based on the individual animal's body weight.

  • Blood Sampling:

    • Collect a pre-dose blood sample (Time 0).

    • At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (typically 20-50 µL) via a suitable method such as tail vein, saphenous vein, or retro-orbital sinus puncture.

    • Place the collected blood into microcentrifuge tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.

Protocol for Bioanalytical Method (LC-MS/MS)

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and selective quantification of this compound in plasma samples.

Materials:

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase)

  • Internal standard (a stable isotope-labeled version of this compound is ideal)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 20 µL), add a protein precipitation agent such as acetonitrile, typically in a 3:1 or 4:1 ratio. The acetonitrile should contain the internal standard at a known concentration.

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the LC system.

      • Use a reverse-phase C18 column for separation.

      • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometric Detection:

      • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using standard samples of this compound of known concentrations in blank plasma.

    • Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The provided information and protocols offer a framework for conducting and understanding the pharmacokinetic evaluation of this compound in animal models. While detailed quantitative pharmacokinetic data from animal studies are not widely published, the available literature indicates that the compound has been evaluated in vivo using oral administration in various mouse xenograft models. The generalized protocols for in-life procedures and bioanalytical methods can be adapted to specifically support the preclinical development of this and other similar targeted therapies. Further investigation into proprietary or more recent publications may yield more specific pharmacokinetic parameters.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY1125976, a selective allosteric inhibitor of AKT1/2, to investigate mechanisms of drug resistance in cancer. Detailed protocols for key experiments are provided to ensure reproducible and robust results.

Introduction to this compound

This compound is a potent and orally bioavailable small-molecule inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2.[1] Unlike ATP-competitive inhibitors, this compound binds to an allosteric site, locking AKT in an inactive conformation and preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2] The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers and plays a critical role in cell survival, proliferation, and the development of resistance to anti-cancer therapies.[1][2] this compound serves as a valuable tool to probe the role of AKT signaling in drug resistance and to evaluate novel therapeutic strategies to overcome it.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Notes
AKT1-5.2 (at 10 µM ATP), 44 (at 2 mM ATP)Potent inhibition of AKT1 kinase activity.[3]
AKT2-18 (at 10 µM ATP), 36 (at 2 mM ATP)Potent inhibition of AKT2 kinase activity.[3]
AKT3-427 (at 10 µM ATP)Weaker activity against AKT3.[3]
KU-19-19Bladder Cancer35 (pAKT1-S473), 100 (p4EBP1-T70)Inhibition of AKT activation in a cell line with an activating E17K mutation.[3]
LAPC-4Prostate Cancer0.8 (pAKT1-S473), 5.6 (pAKT1-T308), 35 (p4EBP1-T70), 141 (pPRAS40-T246)Potent inhibition of downstream AKT signaling.[3]
BT-474Breast CancerSubmicromolarHigh sensitivity in luminal breast cancer cell lines.[1][3]
T47DBreast CancerSubmicromolarHigh sensitivity in luminal breast cancer cell lines.[3]
MCF7Breast CancerSubmicromolarHigh sensitivity in luminal breast cancer cell lines.[1][3]
ZR-75-1Breast CancerSubmicromolarHigh sensitivity in luminal breast cancer cell lines.[3]
EVSA-TBreast CancerSubmicromolar
MDA-MB-453Breast CancerSubmicromolar
KPL-4Breast CancerSubmicromolar
BT20Breast CancerSubmicromolar
LNCaPProstate CancerSubmicromolar[3]
Clinical Trial Results (Phase I - NCT01915576)

A Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors.[1][4][5][6]

ParameterValueNotes
Total Patients Enrolled 79[1]
Recommended Phase 2 Dose (R2D) 60 mg twice daily (BID)[1][4][5]
Dose-Limiting Toxicities Increased transaminases, γ-glutamyltransferase (γ-GT), alkaline phosphatase, and stomach pain (Grades 3-4).[1][4][5][6]
Clinical Benefit Rate (at R2D) 27.9%Among 43 patients.[1][4][5][6]
Overall Response 1 partial response, 30 stable disease, 38 progressive disease.[1][4][5][6]
Association with AKT1 E17K mutation No association with tumor response was observed.[1][4][5][6]Genetic analyses suggested other mutations could promote tumor growth despite AKT1/2 inhibition.[1][4][5][6]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Materials:

  • Cancer cell lines of interest (e.g., MCF7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Xenograft Tumor Model

This protocol describes the establishment of subcutaneous xenograft models in immunocompromised mice to evaluate the in vivo efficacy of this compound.[8][9]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest (e.g., KPL-4, MCF7)

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1 x 10^7 cells/mL.[8] For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor formation.[8]

  • Tumor Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., daily). The control group should receive the vehicle.

  • Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting).

Immunoblotting (Western Blot)

This protocol is for analyzing the effect of this compound on the AKT signaling pathway in cell lysates or tumor homogenates.[10][11][12]

Materials:

  • Cell or tumor lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total AKT, anti-p-PRAS40, anti-total PRAS40, anti-p-S6, anti-total S6, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each sample.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p-T308 TSC2 TSC2 AKT->TSC2 Apoptosis Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT p-S473 mTORC1 mTORC1 TSC2->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis cell_culture Cancer Cell Culture proliferation_assay Cell Proliferation Assay (e.g., MTT) cell_culture->proliferation_assay western_blot_invitro Immunoblotting for Pathway Analysis cell_culture->western_blot_invitro ic50 IC50 Determination proliferation_assay->ic50 pathway_modulation Pathway Modulation Assessment western_blot_invitro->pathway_modulation xenograft Xenograft Model Establishment drug_treatment This compound Treatment xenograft->drug_treatment tumor_monitoring Tumor Growth Monitoring drug_treatment->tumor_monitoring western_blot_invivo Immunoblotting of Tumor Lysates tumor_monitoring->western_blot_invivo tumor_growth_inhibition Tumor Growth Inhibition Analysis tumor_monitoring->tumor_growth_inhibition western_blot_invivo->pathway_modulation

Caption: Experimental workflow for studying this compound in drug resistance models.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound (Allosteric AKT Inhibitor) AKT_Inhibition AKT Inhibition This compound->AKT_Inhibition AKT1_Mutation AKT1 Gene Mutations (e.g., gatekeeper mutations) AKT_Inhibition->AKT1_Mutation Development of Resistance Bypass_Pathways Activation of Bypass Signaling Pathways (e.g., MAPK, STAT3) AKT_Inhibition->Bypass_Pathways Development of Resistance Drug_Efflux Increased Drug Efflux (e.g., ABC transporters) AKT_Inhibition->Drug_Efflux Development of Resistance Downstream_Alterations Alterations Downstream of AKT AKT_Inhibition->Downstream_Alterations Development of Resistance

Caption: Logical relationships of potential drug resistance mechanisms to this compound.

References

Troubleshooting & Optimization

Potential off-target effects of BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BAY1125976, a selective allosteric inhibitor of AKT1 and AKT2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, which prevents its phosphorylation by the upstream kinase PDK1.[2][3] This mechanism of action is distinct from ATP-competitive inhibitors and contributes to its high selectivity. The inhibition of AKT1/2 leads to a downstream blockade of the PI3K/AKT/mTOR signaling pathway, which can induce apoptosis and reduce cell proliferation in tumor cells where this pathway is overactive.[4]

Q2: What is the selectivity profile of this compound against AKT isoforms and other kinases?

This compound is highly selective for AKT1 and AKT2 over AKT3.[1][4][5] Extensive kinase profiling has demonstrated the high selectivity of this compound. In broad screening panels of over 450 kinases, this compound did not show significant inhibition of other kinases at a concentration of 10 µM, indicating a very low potential for off-target kinase effects.

Q3: What are the potential on-target toxicities observed with this compound in clinical settings?

In a Phase I clinical trial in patients with advanced solid tumors, the most common treatment-related adverse events were elevations in liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (AP), and γ-glutamyltransferase (γ-GT).[6][7] Hyperglycemia was also observed, although less frequently.[7] These effects are considered to be on-target toxicities resulting from the inhibition of the crucial PI3K/AKT/mTOR pathway in non-cancerous tissues like the liver, where it plays a key role in metabolic processes.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability or Proliferation Results

If you observe unexpected results in your cell viability or proliferation assays, consider the following:

  • Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. Cell lines with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN, are generally more sensitive.[4]

  • On-Target Toxicity: At higher concentrations or with prolonged exposure, this compound may induce cytotoxicity even in cell lines that are not driven by the PI3K/AKT pathway due to the essential role of AKT in normal cell survival.

Issue 2: Investigating Potential Hepatotoxicity in Preclinical Models

Given the clinical observations of elevated liver enzymes, it is prudent to assess the potential for hepatotoxicity in preclinical models.

  • Experimental Approach: An in vitro hepatotoxicity assay using primary hepatocytes or liver-derived cell lines (e.g., HepG2) can be employed. This allows for the assessment of key cytotoxicity markers.

Issue 3: Observing Alterations in Glucose Metabolism

The on-target inhibition of AKT can lead to changes in glucose metabolism, as observed with hyperglycemia in clinical trials.

  • Experimental Approach: A glucose uptake assay can be performed in your cell model to determine if this compound affects the cellular uptake of glucose. This is particularly relevant as AKT2 is a key regulator of insulin-stimulated glucose uptake.

Quantitative Data

Table 1: In Vitro Potency of this compound against AKT Isoforms

TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATP
AKT15.244
AKT21836
AKT3427Not Reported

Data sourced from Selleck Chemicals product page.[1]

Experimental Protocols

Protocol 1: General In Vitro Hepatotoxicity Assay

This protocol provides a general framework for assessing the hepatotoxicity of this compound in a cell-based assay.

1. Cell Culture:

  • Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media and conditions until they reach a confluent monolayer in a multi-well plate.

2. Compound Treatment:

  • Prepare a dilution series of this compound in culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
  • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

3. Cytotoxicity Assessment:

  • At the end of the incubation, assess cell viability using a standard method such as:
  • MTT Assay: Measures mitochondrial metabolic activity.
  • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.
  • ATP Assay: Measures the intracellular ATP content as an indicator of cell viability.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the results to determine the IC50 (concentration at which 50% of cell viability is lost).

Protocol 2: General Glucose Uptake Assay

This protocol outlines a general method for measuring glucose uptake in cells treated with this compound.

1. Cell Culture and Serum Starvation:

  • Plate cells in a multi-well format and allow them to adhere and grow.
  • Before the assay, serum-starve the cells for a defined period (e.g., 4-16 hours) in a low-glucose medium to increase the sensitivity of the glucose uptake measurement.

2. Compound Treatment and Insulin Stimulation:

  • Pre-incubate the cells with different concentrations of this compound for a specified time.
  • To measure insulin-stimulated glucose uptake, add insulin to the appropriate wells and incubate for a short period (e.g., 15-30 minutes).

3. Glucose Uptake Measurement:

  • Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., ³H-2-deoxyglucose) to the cells and incubate for a defined time (e.g., 10-60 minutes).
  • Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

4. Detection:

  • If using a fluorescent analog, lyse the cells and measure the fluorescence using a plate reader.
  • If using a radiolabeled analog, lyse the cells and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Normalize the glucose uptake signal to the protein concentration in each well.
  • Compare the glucose uptake in this compound-treated cells to the vehicle-treated controls, both in the presence and absence of insulin.

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhib Inhibition of Apoptosis AKT->Apoptosis_Inhib Proliferation Cell Proliferation & Growth mTORC1->Proliferation This compound This compound This compound->AKT allosteric inhibition

Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results with this compound Check_Conc Verify Drug Concentration and Cell Line Sensitivity Start->Check_Conc Consider_Toxicity Consider On-Target Toxicity Check_Conc->Consider_Toxicity Hepatotoxicity Potential Hepatotoxicity (e.g., in liver cell models) Consider_Toxicity->Hepatotoxicity Glucose_Metabolism Altered Glucose Metabolism (e.g., reduced glucose uptake) Consider_Toxicity->Glucose_Metabolism Perform_Hepato_Assay Perform In Vitro Hepatotoxicity Assay Hepatotoxicity->Perform_Hepato_Assay Perform_Glucose_Assay Perform Glucose Uptake Assay Glucose_Metabolism->Perform_Glucose_Assay Analyze_Results Analyze Data and Correlate with On-Target AKT Inhibition Perform_Hepato_Assay->Analyze_Results Perform_Glucose_Assay->Analyze_Results End Refine Experimental Design Analyze_Results->End

Caption: Troubleshooting Workflow for Unexpected Results with this compound.

On_Off_Target_Glucose This compound This compound AKT2_Inhibition On-Target Inhibition of AKT2 This compound->AKT2_Inhibition Reduced_Glucose_Uptake Reduced Glucose Uptake AKT2_Inhibition->Reduced_Glucose_Uptake leads to

Caption: Relationship between On-Target AKT2 Inhibition and Glucose Metabolism.

References

Technical Support Center: Overcoming Resistance to BAY1125976 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the allosteric AKT1/2 inhibitor, BAY1125976, in cancer cell lines.

Troubleshooting Guide

Researchers may observe a decrease in the efficacy of this compound over time, indicating the development of acquired resistance. This guide provides potential causes and solutions for this common issue.

IssuePotential CauseRecommended Action
Decreased sensitivity to this compound (Increased IC50) Upregulation of AKT3 expression.1. Confirm AKT3 upregulation: Perform Western blot and qRT-PCR to compare AKT3 protein and mRNA levels between sensitive and resistant cells.2. Validate AKT3 role: Use siRNA to knockdown AKT3 in resistant cells and determine if sensitivity to this compound is restored by performing a cell viability assay.3. Consider AKT3 inhibition: If available, use a selective AKT3 inhibitor in combination with this compound.
Activation of bypass signaling pathways via Receptor Tyrosine Kinases (RTKs) (e.g., EGFR, HER2).1. Screen for RTK activation: Use a phospho-RTK array to identify hyperphosphorylated RTKs in resistant cells.2. Validate specific RTK activation: Perform Western blot for the phosphorylated and total forms of candidate RTKs (e.g., p-EGFR, EGFR).3. Inhibit the activated RTK: Treat resistant cells with a combination of this compound and a specific RTK inhibitor (e.g., gefitinib for EGFR) and assess for synergistic effects on cell viability.
Reactivation of the PI3K/AKT pathway through feedback mechanisms.1. Assess feedback loop activation: Analyze the expression of key feedback regulators like FOXO transcription factors and their target genes (e.g., other RTKs) via Western blot and qRT-PCR.2. Consider dual pathway inhibition: Explore combination therapies that target both AKT and upstream or parallel pathway components (e.g., PI3K or mTOR inhibitors).
Complete lack of response to this compound in a previously sensitive cell line. Acquired mutations in AKT1 or AKT2 that prevent allosteric inhibition.1. Sequence AKT1 and AKT2 genes: Isolate genomic DNA from resistant cells and perform Sanger or next-generation sequencing to identify potential mutations in the allosteric binding pocket.2. Consider alternative AKT inhibitors: If a resistance-conferring mutation is identified, test the efficacy of ATP-competitive AKT inhibitors, as they may overcome this resistance mechanism.
Increased invasive or migratory phenotype observed in conjunction with resistance. Induction of Epithelial-to-Mesenchymal Transition (EMT).1. Assess EMT markers: Perform Western blot for key EMT markers such as E-cadherin (downregulated), N-cadherin (upregulated), and Vimentin (upregulated).2. Functional assays: Conduct wound healing or transwell migration assays to quantify changes in cell motility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its phosphorylation and subsequent activation.[3] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which can result in decreased cell proliferation and induction of apoptosis in cancer cells with an overactive AKT pathway.[2][3]

Q2: My cancer cell line, which was initially sensitive to this compound, has become resistant. What are the most common mechanisms of resistance?

A2: Acquired resistance to allosteric AKT inhibitors like this compound can occur through several mechanisms. The most commonly observed are:

  • Upregulation of the AKT3 isoform: Since this compound is less potent against AKT3, an increase in its expression can provide a bypass mechanism for cell survival.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, often through the hyperactivation of receptor tyrosine kinases (RTKs) such as EGFR or HER2.

  • Reactivation of AKT signaling through feedback loops: Inhibition of AKT can sometimes lead to the transcriptional upregulation of RTKs through FOXO transcription factors, which counteracts the inhibitory effect of the drug.

Q3: How can I overcome resistance to this compound in my experiments?

A3: Combination therapy is a promising strategy to overcome resistance. Based on the underlying resistance mechanism, you can consider the following combinations:

  • For AKT3 upregulation: While specific AKT3 inhibitors are not widely available, targeting downstream effectors or parallel pathways may be effective.

  • For RTK activation: Combine this compound with an inhibitor targeting the specific activated RTK (e.g., an EGFR inhibitor like gefitinib).

  • For hormone-receptor-positive cancers: this compound has shown synergistic effects when combined with anti-hormonal therapies like tamoxifen or fulvestrant.[4] In tamoxifen-resistant MCF-7 cells, the combination with this compound can make them sensitive to tamoxifen again.[4] A 14-fold reduction in the IC50 for tamoxifen was observed in MCF-7 cells when combined with this compound.[1]

Q4: Are there any known mutations that can cause resistance to this compound?

A4: While specific mutations for this compound are not extensively documented in the provided search results, studies on the similar allosteric inhibitor MK-2206 have shown that alterations in the AKT1 gene can be associated with acquired resistance. It is plausible that mutations in the allosteric binding site of AKT1 or AKT2 could prevent this compound from binding effectively.

Q5: What were the clinical findings regarding this compound and resistance?

A5: A phase I clinical trial of this compound in patients with advanced solid tumors showed that the drug was well-tolerated but had limited antitumor activity as a monotherapy.[5][6][7] Genetic analyses of patient tumors revealed additional mutations that could promote tumor growth despite the inhibition of AKT1/2, highlighting the challenge of intrinsic and acquired resistance in a clinical setting.[5][6][7] The study concluded that a refinement in biomarker selection is needed to improve the efficacy of AKT inhibitors in monotherapy.[5][6][7]

Data Presentation

Table 1: In Vitro Efficacy of Allosteric AKT Inhibitors in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold Change in ResistanceReference
T47D (Breast Cancer)MK-22060.17 µM>5 µM>29
MDA-MB-468 (Breast Cancer) MK-2206 ~1 µM >10 µM >10

Note: Data for the allosteric AKT inhibitor MK-2206 is presented as a proxy for this compound due to the availability of public data on acquired resistance models.

Table 2: Synergistic Effect of this compound in Combination with Tamoxifen

Cell LineTreatmentIC50Fold Reduction in Tamoxifen IC50Reference
MCF-7 (Breast Cancer) Tamoxifen alone - -
Tamoxifen + this compound - 14-fold

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic effects of this compound alone or in combination with other drugs.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete growth medium

  • This compound and other compounds of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and any other compounds.

  • Remove the medium from the wells and add fresh medium containing the drugs at various concentrations. Include vehicle-only controls.

  • Incubate the plates for a period that allows for the assessment of cell proliferation (e.g., 72 hours).

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is for detecting changes in the expression and phosphorylation of proteins involved in this compound resistance.

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-AKT3, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol is to quantify the mRNA levels of genes like AKT3.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for the gene of interest (e.g., AKT3) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan master mix

  • qPCR instrument

Procedure:

  • Extract total RNA from sensitive and resistant cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, primers, and master mix.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

BAY1125976_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 AKT Signaling cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT_inactive AKT1/2 (Inactive) PI3K->AKT_inactive Activates AKT_active AKT1/2 (Active) p-AKT AKT_inactive->AKT_active Phosphorylation mTORC1 mTORC1 AKT_active->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT_active->Apoptosis_Inhibition Promotes This compound This compound This compound->AKT_inactive Allosteric Inhibition Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound as an allosteric inhibitor of AKT1/2.

Resistance_Mechanisms cluster_0 This compound Action cluster_1 Resistance Pathways cluster_2 Cellular Outcome This compound This compound AKT1_2 AKT1/2 This compound->AKT1_2 Inhibits Feedback_loop Feedback Loop (FOXO-mediated RTK expression) AKT1_2->Feedback_loop Relieves inhibition of AKT3 AKT3 Upregulation Cell_Survival Cell Survival and Proliferation AKT3->Cell_Survival Promotes RTK_activation RTK Activation (e.g., EGFR) RTK_activation->Cell_Survival Promotes Feedback_loop->RTK_activation Induces Experimental_Workflow start Observe Resistance to this compound qRT_PCR qRT-PCR for AKT3 mRNA start->qRT_PCR RTK_Array Phospho-RTK Array start->RTK_Array Western_Blot_AKT3 Western Blot for AKT3 Protein qRT_PCR->Western_Blot_AKT3 Western_Blot_pRTK Western Blot for p-RTK (e.g., p-EGFR) RTK_Array->Western_Blot_pRTK Combination_Therapy Combination Therapy (e.g., + EGFR inhibitor) Western_Blot_pRTK->Combination_Therapy Viability_Assay Cell Viability Assay (IC50 determination) Combination_Therapy->Viability_Assay

References

Technical Support Center: BAY1125976 Dose-Response Curve Optimization In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY1125976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro dose-response experiments with the selective allosteric AKT1/2 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor of AKT1 and AKT2, with significantly weaker activity against AKT3.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT.[2][3] This binding locks AKT in an inactive conformation, preventing its phosphorylation at key activation sites (Threonine 308 and Serine 473) by upstream kinases like PDK1.[2][3] This ultimately leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, resulting in reduced cell proliferation and induction of apoptosis in cancer cells with an activated AKT pathway.[4]

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO.[1][5] For long-term storage, it is recommended to store the solid compound at -20°C for up to two years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

Q3: In which cell lines is this compound most effective?

A3: this compound has shown high potency in cancer cell lines with alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or PTEN loss.[4] It is particularly effective in luminal breast cancer cell lines (e.g., MCF7, KPL-4) and prostate cancer cell lines (e.g., LAPC-4).[1][4]

Q4: What is the typical IC50 range for this compound?

A4: The IC50 values for this compound are in the low nanomolar to submicromolar range. In biochemical assays, the IC50 for AKT1 is approximately 5.2 nM and for AKT2 is 18 nM (at 10 µM ATP).[1] In cell-based assays, the IC50 for inhibition of AKT phosphorylation and cell proliferation varies depending on the cell line and assay conditions.[1]

Data Presentation

Table 1: Biochemical IC50 Values for this compound
TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 2 mM ATP
AKT15.2[1]44[1]
AKT218[1]36[1]
AKT3427[1]Not Reported
Table 2: Cellular IC50 Values for this compound in Selected Cancer Cell Lines
Cell LineCancer TypeAssay EndpointIC50 (nM)
KU-19-19Bladder Cancerp-AKT1 (S473) Inhibition35[1]
KU-19-19Bladder Cancerp-4EBP1 (T70) Inhibition100[1]
LAPC-4Prostate Cancerp-AKT1 (S473) Inhibition0.8[1]
LAPC-4Prostate Cancerp-AKT1 (T308) Inhibition5.6[1]
LAPC-4Prostate Cancerp-4EBP1 (T70) Inhibition35[1]
LAPC-4Prostate Cancerp-PRAS40 (T246) Inhibition~141[1]
Multiple Breast & Prostate LinesBreast & Prostate CancerCell ProliferationSubmicromolar[1]

Mandatory Visualization

BAY1125976_Mechanism_of_Action cluster_0 PI3K/AKT/mTOR Signaling Pathway cluster_1 Inhibition by this compound Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT_inactive Inactive AKT PIP3->AKT_inactive Recruits AKT_active Active AKT (p-T308, p-S473) PDK1->AKT_active Phosphorylates T308 AKT_inactive->AKT_active Phosphorylates S473 Inhibition Prevents conformational change & phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT_active->Downstream_Effectors Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival Promotes This compound This compound This compound->AKT_inactive Binds to allosteric site

Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (e.g., MTT/MTS Assay)

This protocol provides a general framework for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, KPL-4, LAPC-4)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well for MCF-7, adjust for other cell lines) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of This compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat cells with this compound (include vehicle control) Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_Viability_Reagent Add MTT/MTS reagent Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Viability_Reagent->Incubate_Reagent Read_Absorbance Read absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay with this compound.

Western Blotting for AKT Phosphorylation

This protocol outlines the steps to assess the inhibition of AKT phosphorylation at Serine 473 and Threonine 308 by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phosphorylated AKT signal to the total AKT signal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition observed - Compound inactivity.- Incorrect concentration range.- Cell line is resistant to AKT inhibition.- Insufficient incubation time.- Verify the activity of the compound with a positive control.- Test a broader range of concentrations, including higher doses.- Confirm that the cell line has an activated PI3K/AKT pathway.- Perform a time-course experiment to determine the optimal incubation time.
High variability between replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate.- Ensure a single-cell suspension before seeding and mix well.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Unusual dose-response curve shape (e.g., biphasic) - Off-target effects at high concentrations.- Compound precipitation at high concentrations.- Complex biological response to allosteric inhibition.- Investigate potential off-target effects through literature or kinase profiling.- Check the solubility of this compound in your assay medium.- Consider the possibility of feedback loop activation or other cellular responses.
Inconsistent Western blot results - Poor antibody quality.- Suboptimal protein transfer.- Inadequate blocking.- Use validated antibodies for p-AKT and total AKT.- Optimize transfer conditions (time, voltage).- Ensure blocking buffer is fresh and incubation time is sufficient.
High background in Western blots - High antibody concentration.- Insufficient washing.- Contaminated buffers.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washes.- Use freshly prepared buffers.

References

Navigating Unexpected Outcomes with BAY1125976: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY1125976, a selective allosteric AKT1/2 inhibitor. The information provided is intended to help interpret unexpected experimental results and to offer standardized protocols for key assays.

I. Troubleshooting Unexpected Results

Experiments with targeted inhibitors can sometimes yield results that deviate from initial expectations. This section addresses common scenarios encountered when working with this compound and provides a logical framework for their interpretation.

Scenario 1: Inhibition of AKT Phosphorylation is Observed, but No Significant Anti-proliferative Effect is Detected

This is a critical observation that has been noted in both preclinical and clinical settings. A phase 1 clinical trial of this compound in patients with advanced solid tumors demonstrated that while the inhibitor effectively suppressed AKT1/2 signaling, it did not translate into significant radiological or clinical tumor responses.[1][2][3] Genetic analyses of the trial participants revealed that additional oncogenic mutations could be promoting tumor cell growth, thereby overriding the effects of AKT1/2 inhibition.[1][2][3]

Possible Causes and Troubleshooting Steps:

  • Presence of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways.

    • Recommendation: Perform a broader analysis of key signaling pathways. Consider investigating the activation status of parallel pathways such as the PIM kinase pathway, which has been implicated in resistance to other AKT inhibitors.[4]

  • Co-existing Oncogenic Mutations: The genetic landscape of the cancer cells may include mutations that are not dependent on the PI3K/AKT pathway for their oncogenic activity.

    • Recommendation: Conduct genomic or transcriptomic analysis of your cell lines or tumor models to identify potential co-existing driver mutations.

  • Suboptimal Drug Exposure: While less likely in cell culture experiments with appropriate concentrations, in vivo models may experience issues with pharmacokinetics or pharmacodynamics.

    • Recommendation: For in vivo studies, perform pharmacokinetic analysis to ensure adequate tumor drug concentrations. Correlate drug levels with pharmacodynamic markers like p-AKT in tumor tissue.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective allosteric inhibitor of AKT1 and AKT2.[5][6] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains, which is distinct from the ATP-binding site.[7] This binding prevents the conformational changes required for AKT activation, thereby inhibiting its kinase activity.

Q2: Is this compound selective for all AKT isoforms?

No, this compound is highly selective for AKT1 and AKT2. It is significantly less potent against AKT3.[5][6]

Q3: In which cancer types or cell lines has this compound shown activity?

Preclinical studies have demonstrated the anti-proliferative activity of this compound in a broad range of human cancer cell lines, with particular efficacy in breast and prostate cancer cell lines.[6][7] It has also shown in vivo efficacy in xenograft models of breast cancer (including those with PIK3CA mutations), and in models with the AKT1 E17K mutation.[7]

Q4: What are the known dose-limiting toxicities of this compound in clinical trials?

In a phase 1 clinical trial, the primary dose-limiting toxicities were elevations in liver transaminases (ALT and AST) and hyperglycemia.[1][3]

Q5: What are potential mechanisms of resistance to allosteric AKT inhibitors like this compound?

Resistance to allosteric AKT inhibitors can arise through several mechanisms, including:

  • Mutations in the drug-binding site of AKT1.

  • Upregulation of the less sensitive AKT3 isoform.

  • Activation of parallel signaling pathways that can compensate for the loss of AKT signaling, such as the PIM kinase pathway.[4]

III. Data Presentation

Table 1: In Vitro Potency of this compound
TargetParameterValue (nM)ATP ConcentrationReference
AKT1IC505.210 µM[5][6]
IC50442 mM[5][6]
AKT2IC501810 µM[5][6]
IC50362 mM[5][6]
AKT3IC5042710 µM[5][6]
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeParameterValue (nM)Reference
KU-19-19Bladder Cancerp-AKT1 (S473) IC5035[6]
p-4EBP1 (T70) IC50100[6]
LAPC-4Prostate Cancerp-AKT1 (S473) IC500.8[6]
p-AKT1 (T308) IC505.6[6]
p-4EBP1 (T70) IC5035[6]
p-PRAS40 (T246) IC50~141[6]

IV. Experimental Protocols

Protocol 1: Western Blotting for Phospho-AKT (Ser473) and Total AKT

This protocol provides a general framework for assessing the inhibition of AKT phosphorylation in cell culture experiments. Optimization may be required for specific cell lines and experimental conditions.

1. Cell Lysis a. Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time. b. Aspirate media and wash cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube.

2. Protein Quantification a. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. Sample Preparation and SDS-PAGE a. Normalize protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions.

4. Protein Transfer a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C with gentle agitation.[8] The antibody should be diluted in the blocking buffer as recommended by the manufacturer. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal. g. For total AKT levels, the membrane can be stripped and re-probed with an antibody against total AKT (e.g., Cell Signaling Technology #4691).[9]

V. Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-T308 mTORC2->AKT p-S473 Downstream Downstream Effectors (e.g., GSK3β, TSC2) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT inhibits allosterically

Caption: PI3K/AKT Signaling Pathway and the Mechanism of Action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No anti-proliferative effect despite p-AKT inhibition Check1 Confirm On-Target Effect: Western Blot for p-AKT and downstream markers (p-PRAS40, p-S6) Start->Check1 Result1_Yes Target Inhibition Confirmed Check1->Result1_Yes Yes Result1_No Target Inhibition Not Confirmed Check1->Result1_No No Check2 Investigate Resistance Mechanisms Result1_Yes->Check2 Troubleshoot1 Troubleshoot Western Blot (Antibodies, Reagents) and Drug Potency Result1_No->Troubleshoot1 Pathway_Analysis Analyze Parallel Pathways (e.g., MAPK, PIM) Check2->Pathway_Analysis Genomic_Analysis Sequence for Co-existing Oncogenic Mutations Check2->Genomic_Analysis Conclusion Identify Potential Bypass Mechanisms or Independent Drivers of Proliferation Pathway_Analysis->Conclusion Genomic_Analysis->Conclusion

References

BAY1125976 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BAY1125976. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store this compound upon receipt?

A: this compound should be stored as a powder at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2] It is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[2]

Q3: How should I store the this compound stock solution?

A: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C, where they can be stable for up to a year. For short-term use (within a month), aliquots can be stored at -20°C.[2]

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this:

  • Lower the final concentration: Ensure the final DMSO concentration in your working solution is as low as possible (typically <0.5%) to maintain solubility.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) medium can sometimes help.

  • Vortex while diluting: Add the stock solution dropwise to the aqueous solution while vortexing to ensure rapid mixing.

  • Consider a formulation for in vivo studies: For animal experiments, specific formulations using co-solvents like PEG300 and Tween 80 are recommended to improve solubility and bioavailability.[3]

Q5: My experimental results are inconsistent, or the compound seems to have lost activity. What could be the cause?

A: Several factors could contribute to a loss of activity:

  • Improper storage: Ensure both the powder and stock solutions have been stored at the recommended temperatures and protected from light.

  • Repeated freeze-thaw cycles: This can degrade the compound. Always use freshly thawed aliquots for your experiments.

  • Age of the stock solution: Over time, even when stored correctly, the compound in solution may degrade. It is recommended to use stock solutions that are not excessively old. For in vivo working solutions, it's best to prepare them fresh on the day of use.[3]

  • Cell line sensitivity: The inhibitory effect of this compound can vary significantly between different cell lines. Cell lines with mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or PTEN loss, are generally more sensitive.[4][5]

Stability and Storage Conditions

The stability of this compound is dependent on the storage conditions and whether it is in solid form or in a solvent.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 1 year
-20°CUp to 1 month

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for AKT Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation status of AKT and its downstream targets.

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and downstream targets like phosphorylated PRAS40 (p-PRAS40) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model Experiment

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., KPL-4 or MCF7) into the flank of each mouse.[5][6]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Compound Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., a formulation containing PEG300, Tween 80, and saline).[3] Administer the compound orally at the desired dosage (e.g., 25-50 mg/kg) daily.[6] The control group should receive the vehicle only.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of p-AKT by Western blotting or immunohistochemistry.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

This compound is an allosteric inhibitor of AKT1 and AKT2, key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][7][8] Dysregulation of this pathway is a common feature in many cancers.[1][8]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT1/2 PIP3->AKT recruits PDK1->AKT phosphorylates (T308) TSC2 TSC2 AKT->TSC2 inhibits Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription promotes mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Rheb Rheb-GTP TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits S6K->Transcription _4EBP1->Transcription This compound This compound This compound->AKT allosterically inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT1/2.

Experimental Workflow: Western Blotting

The following diagram illustrates the key steps involved in a Western blotting experiment to assess the inhibition of AKT signaling by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment with This compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE Electrophoresis B->C D 4. Protein Transfer (to PVDF/NC Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-pAKT) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H

Caption: A typical workflow for a Western blotting experiment.

References

Technical Support Center: BAY1125976 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BAY1125976 in Western Blot experiments.

Troubleshooting Western Blot Results after this compound Treatment

This guide addresses common issues encountered during Western Blot analysis following treatment with the AKT1/2 inhibitor, this compound.

ProblemPotential CauseSuggested Solution
No Signal or Weak Signal for Phospho-Proteins (e.g., p-AKT, p-PRAS40) Inactive this compoundEnsure proper storage and handling of the compound. Prepare fresh solutions for each experiment.
Insufficient treatment time or concentrationOptimize the concentration and incubation time of this compound for your specific cell line and experimental conditions.
Low abundance of target proteinIncrease the amount of protein loaded onto the gel. Consider techniques like immunoprecipitation to enrich the target protein.[1]
Inefficient protein transferConfirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for large proteins.[1][2]
Issues with primary or secondary antibodiesUse antibodies validated for Western Blot. Optimize antibody dilutions. Ensure the secondary antibody is compatible with the primary antibody.[2][3]
High Background Non-specific antibody bindingOptimize the blocking step by trying different blocking agents (e.g., non-fat dry milk, BSA) or increasing the blocking time.[2][4]
Excessive antibody concentrationTitrate primary and secondary antibody concentrations to find the optimal dilution.[4][5]
Inadequate washingIncrease the number and duration of wash steps. Use a wash buffer containing a detergent like Tween-20.[2][5]
Non-Specific Bands or Unexpected Band Sizes Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[3][6]
Antibody cross-reactivityUse a more specific primary antibody. Check the antibody datasheet for known cross-reactivities.[2]
Post-translational modificationsGlycosylation or other modifications can alter the apparent molecular weight of the protein.[6]
Inconsistent Results Between Replicates Variability in sample handlingEnsure consistent sample preparation, protein quantification, and loading amounts.[4]
Issues with the Western Blot workflowMaintain consistent incubation times, temperatures, and washing procedures for all blots.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of AKT1 and AKT2.[7][8] It binds to a pocket formed by the kinase and pleckstrin homology (PH) domains, preventing the phosphorylation and activation of AKT.[8] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which can result in reduced cell proliferation and induction of apoptosis in cancer cells where this pathway is overactive.[9][10]

Q2: What are the primary downstream targets to assess this compound activity?

A2: A key downstream target for assessing this compound activity is the phosphorylation of PRAS40 at Threonine 246 (T246), which is a direct substrate of AKT1.[7] Inhibition of AKT activity by this compound should lead to a decrease in p-PRAS40 (T246) levels. You can also assess the phosphorylation status of AKT itself at Serine 473 (S473) and Threonine 308 (T308).[11]

Q3: Why am I not seeing a decrease in phosphorylated AKT (p-AKT) after this compound treatment?

A3: Several factors could contribute to this:

  • Cell Line Resistance: The cell line you are using may have alterations in the PI3K/AKT/mTOR pathway that confer resistance to AKT inhibition.

  • Inhibitor Concentration/Time: The concentration or duration of this compound treatment may be insufficient to inhibit AKT phosphorylation in your specific cell model. An IC50 of approximately 141 nM has been observed for the inhibition of PRAS40 phosphorylation in LAPC-4 cells.[7]

  • Experimental Variability: Refer to the "No Signal or Weak Signal" section of the troubleshooting guide for potential technical issues with your Western Blot.

Q4: What are the expected molecular weights for AKT1 and AKT2?

A4: The expected molecular weights are approximately 60 kDa for both AKT1 and AKT2. However, post-translational modifications can cause slight variations in the observed band size.

Experimental Protocols

General Western Blot Protocol
  • Sample Preparation:

    • Treat cells with the desired concentration of this compound for the appropriate duration.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-PRAS40) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Visualizations

BAY1125976_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT1/2 PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) Downstream Downstream Targets (e.g., PRAS40) AKT->Downstream Phosphorylates & Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->AKT Inhibits

Caption: this compound signaling pathway inhibition.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Protein Quantification) GelElectro 2. SDS-PAGE (Protein Separation) SamplePrep->GelElectro Transfer 3. Protein Transfer (Gel to Membrane) GelElectro->Transfer Blocking 4. Blocking (Reduce Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Target Protein Detection) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Signal Amplification) PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: General Western Blot experimental workflow.

References

Technical Support Center: Managing BAY1125976-Induced Hyperglycemia In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperglycemia during in vivo experiments with the allosteric AKT inhibitor, BAY1125976.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: Hyperglycemia is an on-target effect of this compound. This compound is an inhibitor of AKT (also known as Protein Kinase B), a key component of the PI3K/AKT signaling pathway. This pathway is crucial for insulin signaling and glucose metabolism. By inhibiting AKT, this compound disrupts the normal uptake and utilization of glucose in peripheral tissues like skeletal muscle and adipose tissue, and can also lead to increased glucose production by the liver, resulting in elevated blood glucose levels.

Q2: Is the hyperglycemia observed with this compound reversible?

A2: Yes, preclinical and clinical data from studies with AKT inhibitors suggest that the induced hyperglycemia is typically transient and reversible upon cessation of treatment or with appropriate management strategies.

Q3: What are the primary strategies to manage this compound-induced hyperglycemia in preclinical models?

A3: The primary strategies for managing hyperglycemia in preclinical models include dietary modifications, such as implementing a low-carbohydrate or ketogenic diet, and pharmacological interventions, like the use of metformin. However, preclinical studies with other AKT inhibitors suggest that dietary interventions may be more effective than metformin in this specific context.

Q4: Can I use insulin to manage this compound-induced hyperglycemia in my animal models?

A4: Caution is advised when considering insulin administration. While it may seem like a direct solution, exogenous insulin can reactivate the PI3K/AKT pathway, potentially counteracting the anti-tumor effects of this compound. Some preclinical studies have shown that insulin administration was not effective in controlling hyperglycemia induced by an AKT inhibitor.

Q5: How frequently should I monitor blood glucose in my experimental animals?

A5: A typical blood glucose monitoring schedule involves establishing a baseline reading before administering this compound. After administration, more frequent monitoring is recommended, especially during the initial phase of the experiment. A suggested schedule includes measurements at 1, 2, 4, 6, 8, and 24 hours post-dose to capture the peak hyperglycemic effect and its subsequent decline. For chronic studies, monitoring can be adjusted based on the initial findings, for example, once or twice daily.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Severe or persistent hyperglycemia in animal models. High dose of this compound; animal strain sensitivity; standard carbohydrate-rich diet.1. Dose Adjustment: Consider a dose de-escalation of this compound if the hyperglycemia is dose-limiting and not manageable. 2. Dietary Intervention: Switch to a low-carbohydrate or ketogenic diet. This has been shown to be effective in mitigating hyperglycemia by reducing the glucose load. 3. Fasting: A short period of fasting before this compound administration can also help lower baseline glucose levels.
Ineffective hyperglycemia management with metformin. The mechanism of AKT inhibitor-induced hyperglycemia may not be effectively targeted by metformin's primary mode of action (reducing hepatic glucose production and improving insulin sensitivity).1. Prioritize Dietary Changes: As preclinical evidence suggests limited efficacy of metformin for AKT inhibitor-induced hyperglycemia, focus on implementing a low-carbohydrate or ketogenic diet. 2. Combination Therapy: If some effect of metformin is observed, consider combining it with a stringent low-carbohydrate diet.
High variability in blood glucose readings between animals. Differences in food consumption; stress-induced hyperglycemia; improper blood sampling technique.1. Standardize Feeding: Ensure all animals have ad libitum access to the same diet and monitor food intake. For more control, provide a measured amount of food at specific times. 2. Acclimatize Animals: Handle animals regularly and gently to minimize stress before blood sampling. 3. Consistent Sampling: Use a consistent and minimally invasive method for blood collection (e.g., tail vein sampling) and ensure proper use of the glucometer.
Concern about the impact of management strategies on experimental outcomes. Dietary changes or additional drugs could introduce confounding variables.1. Appropriate Control Groups: Include control groups for each management strategy (e.g., vehicle + low-carb diet, this compound + standard diet, this compound + low-carb diet) to isolate the effects of the diet and the drug. 2. Monitor Body Weight and General Health: Closely monitor the overall health and body weight of the animals, as significant changes can impact tumor growth and other experimental readouts.

Quantitative Data

Table 1: Representative Time Course of Blood Glucose and Insulin Levels in Mice Treated with an Allosteric AKT Inhibitor

Disclaimer: The following data is from a study using a selective allosteric inhibitor of AKT1 and AKT2, and is intended to be representative of the expected effects. The specific values for this compound may vary.

Time Post-Dose (hours)Blood Glucose (mg/dL) - Vehicle ControlBlood Glucose (mg/dL) - AKT InhibitorSerum Insulin (ng/mL) - Vehicle ControlSerum Insulin (ng/mL) - AKT Inhibitor
01501551.51.8
11522501.615
21483501.445
41554001.760
81502801.525
241451601.32.5

Data adapted from a preclinical study by Blake et al. (2010) investigating an allosteric AKT inhibitor.

Experimental Protocols

Protocol for Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose tolerance.

Materials:

  • This compound and vehicle control

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal scale

  • Timer

Procedure:

  • Fasting: Fast mice for 6 hours prior to the test. Ensure free access to water.

  • Baseline Blood Glucose: At the end of the fasting period (t=0), obtain a baseline blood glucose reading from the tail vein.

  • Drug Administration: Administer this compound or vehicle control to the respective groups via the intended experimental route (e.g., oral gavage).

  • Glucose Challenge: After a specified pretreatment time with this compound (e.g., 1 hour), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

Protocol for Blood Glucose Monitoring

Objective: To monitor blood glucose levels in mice treated with this compound.

Materials:

  • Glucometer and test strips

  • Lancets or fine-gauge needles

  • Restraining device for mice

Procedure:

  • Acclimatization: Handle the mice for several days prior to the experiment to minimize handling stress.

  • Baseline Measurement: Before the first dose of this compound, take a baseline blood glucose reading.

  • Post-Dose Monitoring:

    • Acute Dosing: For a single-dose study, measure blood glucose at 1, 2, 4, 6, 8, and 24 hours after administration.

    • Chronic Dosing: For a multi-day study, measure blood glucose at a consistent time each day, for example, just before the daily dose and at the predicted time of peak hyperglycemia (e.g., 2-4 hours post-dose).

  • Blood Collection:

    • Gently restrain the mouse.

    • Slightly warm the tail to increase blood flow.

    • Make a small nick in the lateral tail vein using a sterile lancet.

    • Gently massage the tail to obtain a small drop of blood.

    • Apply the blood drop to the glucometer test strip and record the reading.

    • Apply gentle pressure to the tail to stop the bleeding.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K AKT AKT (Target of this compound) PI3K->AKT GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor This compound This compound This compound->AKT inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Xenograft) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Baseline Measure Baseline Blood Glucose & Body Weight Acclimatization->Baseline Group_Assignment Randomize into Groups (Vehicle, this compound +/- Mgt.) Baseline->Group_Assignment Dosing Administer this compound & Management Strategy Group_Assignment->Dosing Monitoring Monitor Blood Glucose, Body Weight, Tumor Volume Dosing->Monitoring OGTT Perform OGTT (Optional, at specific time points) Monitoring->OGTT Data_Analysis Analyze Data (Glucose curves, Tumor Growth) OGTT->Data_Analysis Endpoint Endpoint Analysis (e.g., Tissue Harvesting) Data_Analysis->Endpoint Troubleshooting_Logic Start Hyperglycemia Observed? Is_Severe Is it Severe or Dose-Limiting? Start->Is_Severe Diet_Change Implement Low-Carb/ Ketogenic Diet Is_Severe->Diet_Change No Dose_Reduction Consider Dose Reduction Is_Severe->Dose_Reduction Yes Monitor_Closely Continue Close Monitoring Diet_Change->Monitor_Closely Dose_Reduction->Diet_Change Metformin_Effective Is Metformin Effective? Monitor_Closely->Metformin_Effective Continue_Metformin Continue Metformin +/- Diet Metformin_Effective->Continue_Metformin Yes Discontinue_Metformin Discontinue Metformin, Focus on Diet Metformin_Effective->Discontinue_Metformin No

Technical Support Center: Cell Viability Assays with BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAY1125976 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

A1: this compound is a potent and selective allosteric inhibitor of AKT1 and AKT2, which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is crucial for promoting cell survival, proliferation, and growth.[2][4] By inhibiting AKT1/2, this compound can block these pro-survival signals, leading to a decrease in cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells where this pathway is overactive.[2][4]

Q2: Which cell lines are sensitive to this compound?

A2: this compound has been shown to inhibit the proliferation of a variety of human cancer cell lines, particularly those with alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss or PIK3CA mutations.[3] It has demonstrated significant activity in breast and prostate cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) for cell proliferation is in the submicromolar range for many sensitive cell lines.[1][4]

Q3: What is the recommended concentration range for this compound in cell viability assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell model. Based on published data, a starting range of 1 nM to 10 µM is appropriate for most cancer cell lines.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For example, a 10 mM stock solution can be prepared. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] The stock solution should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.

Troubleshooting Guide

Problem 1: No significant decrease in cell viability observed after treatment with this compound.
Possible Cause Suggested Solution
Cell line resistance The selected cell line may not have a constitutively active PI3K/AKT/mTOR pathway or may have resistance mechanisms. Confirm the activation status of the AKT pathway in your cell line (e.g., by checking for PTEN loss, PIK3CA or AKT mutations). Consider using a cell line known to be sensitive to AKT inhibitors as a positive control.
Incorrect dosage The concentrations of this compound used may be too low to elicit a response. Perform a dose-response curve starting from a low nanomolar range up to the micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration.
Compound instability The compound may have degraded due to improper storage or handling. Ensure the stock solution was prepared with anhydrous DMSO and stored correctly. Prepare fresh dilutions from a new stock aliquot for each experiment.
Short incubation time The effect of the inhibitor on cell viability may be time-dependent. Extend the incubation period (e.g., 24, 48, 72 hours) to allow sufficient time for the compound to induce cell death or inhibit proliferation.
Assay interference The chosen viability assay may not be suitable or may be subject to interference. Consider using an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo, or a cytotoxicity assay).
Problem 2: High variability or inconsistent results between replicate wells.
Possible Cause Suggested Solution
Uneven cell seeding Inconsistent cell numbers across wells will lead to variable results. Ensure a single-cell suspension is created before plating and mix the cell suspension between pipetting to prevent settling. Visually inspect the plate under a microscope after seeding to confirm even distribution.
Edge effects Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate pipetting Small volume errors during the addition of cells, compound, or assay reagents can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. For small volumes, it is often better to dilute the compound and add a larger volume to the wells.
Compound precipitation This compound may precipitate out of solution at high concentrations or in certain media. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, try lowering the final DMSO concentration or preparing the compound in a different solvent if compatible.
Problem 3: Unexpected increase in signal in a metabolic-based viability assay (e.g., MTT, XTT).
Possible Cause Suggested Solution
Direct reduction of the assay reagent Some chemical compounds can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal. To test for this, include a "no-cell" control where this compound is added to the media and the assay reagent. If a color change is observed, this indicates direct reduction.
Alteration of cellular metabolism This compound, by inhibiting a key signaling pathway, might alter the metabolic state of the cells in a way that paradoxically increases the reduction of the assay reagent without an actual increase in cell number.
Solution for both causes Switch to a non-metabolic based viability assay. An ATP-based assay like CellTiter-Glo, which measures the level of intracellular ATP as an indicator of viability, is a good alternative.[5] You can also consider a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target/Process Cell Line/System IC50 (nM)
AKT1 (enzymatic activity)-5.2 (at 10 µM ATP)
AKT2 (enzymatic activity)-18 (at 10 µM ATP)
AKT3 (enzymatic activity)-427 (at 10 µM ATP)
AKT1-S473 phosphorylationKU-19-19 (bladder cancer)35
4EBP1-T70 phosphorylationKU-19-19 (bladder cancer)100
AKT1-S473 phosphorylationLAPC-4 (prostate cancer)0.8
AKT1-T308 phosphorylationLAPC-4 (prostate cancer)5.6
4EBP1-T70 phosphorylationLAPC-4 (prostate cancer)35
PRAS40-T246 phosphorylationLAPC-4 (prostate cancer)~141
Cell ProliferationVarious breast and prostate cancer cell linesSubmicromolar

Data compiled from Selleck Chemicals product page.[1]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.

  • Absorbance Reading: Mix gently on an orbital shaker for 5-15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Subtract the absorbance of the "no-cell" control wells from all other readings. Plot the percentage of cell viability relative to the vehicle-treated control against the log of the compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay determines the number of viable cells based on the quantification of ATP.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to come to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.[5][8][9][10]

  • Data Analysis: Subtract the luminescence of the "no-cell" control wells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival This compound This compound This compound->AKT inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adherence Allow Cells to Adhere (Overnight) SeedCells->Adherence Treatment Treat with this compound (Dose-Response) Adherence->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation AddReagent Add Viability Assay Reagent (e.g., MTT, CellTiter-Glo) Incubation->AddReagent IncubateReagent Incubate with Reagent AddReagent->IncubateReagent ReadPlate Read Plate (Absorbance/Luminescence) IncubateReagent->ReadPlate Analyze Analyze Data (Calculate IC50) ReadPlate->Analyze End End Analyze->End

Caption: General experimental workflow for a cell viability assay using this compound.

Troubleshooting_Tree Issue Issue: No effect on cell viability CheckCells Is the cell line known to be sensitive? Issue->CheckCells UsePositiveControl Use a positive control cell line CheckCells->UsePositiveControl No CheckDose Was a full dose-response performed? CheckCells->CheckDose Yes PerformDoseResponse Perform dose-response (1 nM - 10 µM) CheckDose->PerformDoseResponse No CheckCompound Is the compound stock fresh and properly stored? CheckDose->CheckCompound Yes PrepareFresh Prepare fresh stock and dilutions CheckCompound->PrepareFresh No ConsiderAssay Consider alternative viability assay CheckCompound->ConsiderAssay Yes

Caption: A troubleshooting decision tree for unexpected results with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of AKT Inhibitors BAY1125976 and MK-2206 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway remains a critical focus for drug development, particularly in breast cancer where its dysregulation is a frequent oncogenic driver. This guide provides a detailed comparison of two prominent allosteric AKT inhibitors, BAY1125976 and MK-2206, summarizing their performance in breast cancer cell lines based on available preclinical data.

Executive Summary

Both this compound and MK-2206 are potent allosteric inhibitors of the AKT serine/threonine kinase, a central node in cellular signaling pathways governing cell growth, proliferation, survival, and metabolism. While both compounds have demonstrated efficacy in inhibiting the proliferation of breast cancer cells, they exhibit key differences in their selectivity for AKT isoforms. This compound is a selective inhibitor of AKT1 and AKT2, whereas MK-2206 is a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3). This difference in target engagement may underlie variations in their efficacy and potential toxicity profiles. Preclinical studies show that both inhibitors are particularly effective in breast cancer cell lines harboring genetic alterations that lead to hyperactivation of the PI3K/AKT pathway, such as PIK3CA mutations or loss of the tumor suppressor PTEN.

Mechanism of Action

Both this compound and MK-2206 are classified as allosteric inhibitors. Unlike ATP-competitive inhibitors that bind to the kinase domain, these compounds bind to a separate site on the AKT protein, inducing a conformational change that prevents its activation and subsequent phosphorylation of downstream targets. This mode of inhibition can offer greater selectivity and potentially a more favorable side-effect profile compared to ATP-competitive inhibitors.

This compound is a selective, orally bioavailable, small-molecule inhibitor of AKT1 and AKT2.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines, with notable activity in luminal breast cancer cell lines.[2]

MK-2206 is a potent, orally active, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[3] Its anti-tumor activity has been demonstrated in a wide range of cancer cell lines, including those derived from breast cancer.[3]

Performance Data in Breast Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and MK-2206 in various breast cancer cell lines, providing a quantitative measure of their anti-proliferative activity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtypePIK3CA/PTEN StatusIC50 (µM)Reference
BT-474Luminal B, HER2+PIK3CA H1047RSubmicromolar[4]
T47DLuminal APIK3CA H1047RSubmicromolar[4]
MCF7Luminal APIK3CA E545KSubmicromolar[4]
ZR-75-1Luminal BNot ReportedSubmicromolar[4]
KPL-4HER2+PIK3CA H1047RSubmicromolar[4]
MDA-MB-453HER2+, AR+PIK3CA H1047RSubmicromolar[4]
BT20Triple-NegativeNot ReportedSubmicromolar[4]

Table 2: IC50 Values of MK-2206 in Breast Cancer Cell Lines

Cell LineSubtypePIK3CA/PTEN StatusIC50 (µM)Reference
SK-BR3HER2+PIK3CA Wild-Type~0.3 (in combination)[3]
MDA-MB-231Triple-NegativePIK3CA Wild-Type, PTEN Wild-Type~0.29[3]
ZR75-1Luminal BPTEN Mutant< 0.5[5]
MCF7Luminal APIK3CA E545K< 0.5[5]
MDA-MB-468Triple-NegativePTEN Mutant> 0.5[5]
MCF-7aroAromatase ResistantNot Reported0.09[6]
LET-RLetrozole ResistantNot Reported0.08[6]
RAD-RRAD140 ResistantNot Reported0.022[6]

Signaling Pathway Inhibition

Both this compound and MK-2206 effectively inhibit the phosphorylation of AKT at key residues (Threonine 308 and Serine 473), a critical step in its activation. This leads to the downstream suppression of AKT-mediated signaling, resulting in decreased cell proliferation and induction of apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits to membrane PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 GSK3B GSK3β AKT->GSK3B FOXO FOXO AKT->FOXO Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3B->Apoptosis FOXO->Apoptosis This compound This compound This compound->AKT MK2206 MK-2206 MK2206->AKT PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT signaling pathway and points of inhibition.

Experimental Workflow

A typical preclinical evaluation of AKT inhibitors in breast cancer cell lines involves a series of in vitro assays to determine their effects on cell viability, apoptosis, and cell cycle progression.

Experimental_Workflow start Breast Cancer Cell Lines treatment Treatment with This compound or MK-2206 start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle western Western Blot Analysis (p-AKT, downstream targets) treatment->western data Data Analysis & Comparison viability->data apoptosis->data cell_cycle->data western->data

Caption: A generalized workflow for in vitro comparison of AKT inhibitors.

Experimental Protocols

Below are representative protocols for key experiments used to evaluate the efficacy of this compound and MK-2206 in breast cancer cell lines.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or MK-2206 for 72-96 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: Seed breast cancer cells in 6-well plates and treat with desired concentrations of this compound or MK-2206 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[5] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histogram.[5]

Western Blotting for AKT Phosphorylation
  • Cell Lysis: After treatment with this compound or MK-2206 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion

Both this compound and MK-2206 are promising therapeutic agents for the treatment of breast cancer, particularly in tumors with a dysregulated PI3K/AKT signaling pathway. While both demonstrate potent anti-proliferative and pro-apoptotic effects in preclinical models, their differential selectivity for AKT isoforms may have implications for their clinical application. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate their respective therapeutic potentials. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of breast cancer drug development.

References

A Head-to-Head Battle: Allosteric vs. ATP-Competitive AKT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the serine/threonine kinase AKT presents a critical target in oncology. Its central role in the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism, makes it a focal point for therapeutic intervention. Two primary classes of small molecule inhibitors have emerged in the quest to modulate AKT activity: allosteric inhibitors and ATP-competitive inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the strategic development of novel cancer therapies.

The hyperactivation of the PI3K/AKT pathway is a common feature in many human cancers, driven by genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[1][2] This has spurred the development of AKT inhibitors, which can be broadly categorized based on their mechanism of action. ATP-competitive inhibitors directly compete with adenosine triphosphate (ATP) in the kinase domain's active site, while allosteric inhibitors bind to a separate site, inducing a conformational change that prevents activation.[2] This fundamental difference in their mode of action leads to distinct biochemical and cellular consequences.

Mechanism of Action: Two Distinct Approaches to Inhibition

ATP-competitive inhibitors, as their name suggests, bind to the ATP-binding pocket of the AKT kinase domain.[2] This direct competition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. A notable characteristic of some ATP-competitive inhibitors is the paradoxical induction of AKT hyperphosphorylation at both Thr308 and Ser473.[3] This is thought to result from the stabilization of an active conformation that is more accessible to upstream kinases.[2]

In contrast, allosteric inhibitors bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains.[2] This binding event locks AKT in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[2] Consequently, allosteric inhibitors lead to a decrease in the phosphorylation of AKT itself.[2]

cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition ATP_Inhibitor ATP-Competitive Inhibitor AKT_Active Active AKT (Kinase Domain) ATP_Inhibitor->AKT_Active Binds to ATP Pocket Substrate Substrate AKT_Active->Substrate Inhibited ATP ATP ATP->AKT_Active Blocked Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Allo_Inhibitor Allosteric Inhibitor AKT_Inactive Inactive AKT (PH-Kinase Interface) Allo_Inhibitor->AKT_Inactive Binds to Allosteric Site Membrane_Translocation Membrane Translocation AKT_Inactive->Membrane_Translocation Prevented Activation Activation by PDK1/mTORC2 Membrane_Translocation->Activation

Figure 1: Mechanisms of AKT Inhibition.

Quantitative Comparison of Inhibitor Potency

The efficacy of these inhibitors is quantified through various metrics, most commonly the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based assays. The dissociation constant (Kd) also provides a measure of binding affinity. Below are tables summarizing publicly available data for prominent allosteric and ATP-competitive AKT inhibitors.

Table 1: Allosteric AKT Inhibitors - Biochemical Potency and Binding Affinity

InhibitorTargetIC50 (nM)Kd (nM)
ARQ-092 AKT15.0[1][4]7.1[1]
AKT24.5[1][4]-
AKT316[1][4]-
AKT1-E17K-42[1]
ARQ-751 AKT10.55[1]1.2[1]
AKT20.81[1]-
AKT31.3[1]-
AKT1-E17K-8.6[1]
MK-2206 AKT140.5[1]-
AKT229.5[1]-
AKT336.4[1]-
AKT1-E17K-Weak Binding[1]

Table 2: ATP-Competitive AKT Inhibitors - Biochemical Potency

InhibitorTargetIC50 (nM)
Capivasertib (AZD5363) AKT13[5][6]
AKT28[5]
AKT38[5]
Ipatasertib (GDC-0068) AKT1/2/35-18[7][8]
GSK690693 AKT12[9]
AKT213[9]
AKT39[9]

Performance in Cellular and In Vivo Models

The ultimate test of an inhibitor's utility lies in its performance in cellular and in vivo systems. Cell viability assays, such as the MTT assay, are commonly used to assess the anti-proliferative effects of these compounds.

Table 3: Cellular Potency of AKT Inhibitors in Cancer Cell Lines

InhibitorCell LineGenotypeIC50 (µM)
ARQ-092 MDA-MB-453PIK3CA H1047R~1.88[10]
MK-2206 NCI-N87-CDH1-/-CDH1 nullLower than WT[10]
Ipatasertib (GDC-0068) PTEN loss/PIK3CA mutantMean: 4.8[8]
Wild-typeMean: 8.4[8]

Isoform Selectivity and Off-Target Effects

A critical consideration in drug development is selectivity. The three AKT isoforms (AKT1, AKT2, and AKT3) have distinct and sometimes opposing roles in cellular processes.[9] Generally, ATP-competitive inhibitors tend to be pan-AKT inhibitors, targeting all three isoforms, while allosteric inhibitors can exhibit greater isoform selectivity.[2] For instance, some allosteric inhibitors show reduced potency against AKT3.[11]

Off-target effects are another major concern. Kinase inhibitors, particularly those targeting the highly conserved ATP-binding site, can inhibit other kinases, leading to toxicity.[12] Selectivity profiling against a panel of kinases is crucial to identify potential off-target liabilities. For example, at a concentration of 5 µM, ARQ-092 was found to inhibit only six other kinases by more than 50%.[1] While ATP-competitive inhibitors have shown favorable safety profiles in some trials, the potential for off-target effects remains a consideration.[2]

Resistance Mechanisms

The development of drug resistance is a significant challenge in cancer therapy. For AKT inhibitors, distinct resistance mechanisms have been observed for the two classes. Resistance to the allosteric inhibitor MK-2206 has been associated with mutations in AKT1, whereas resistance to the ATP-competitive inhibitor ipatasertib can be driven by the activation of parallel signaling pathways, such as the PIM kinases.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate AKT inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKT protein.

  • Principle: Recombinant active AKT is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a mobility shift assay or by detecting a fluorescently labeled product.[5][13]

  • General Protocol:

    • Prepare a reaction mixture containing the AKT enzyme, a peptide substrate, and ATP at its Km concentration.

    • Add serial dilutions of the inhibitor compound.

    • Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

    • Stop the reaction and measure the amount of phosphorylated product.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[14]

Prepare_Reaction Prepare Reaction Mix (AKT, Substrate, ATP) Add_Inhibitor Add Inhibitor (Serial Dilutions) Prepare_Reaction->Add_Inhibitor Incubate Incubate (e.g., 1 hr, RT) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Phosphorylation Measure Phosphorylation Stop_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50

Figure 2: In Vitro Kinase Assay Workflow.
Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of an inhibitor on cell proliferation and viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]

  • General Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization solution (e.g., SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Determine the IC50 value, which is the concentration of inhibitor that reduces cell viability by 50%.[17]

Western Blotting for Phospho-AKT

This technique is used to detect the phosphorylation status of AKT and its downstream targets in cells treated with inhibitors.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the protein of interest.

  • General Protocol:

    • Treat cells with the inhibitor for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total AKT.[18][19]

The PI3K/AKT/mTOR Signaling Pathway

A clear understanding of the signaling cascade is paramount for contextualizing the action of these inhibitors.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Downstream_Targets Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream_Targets Inhibits/Activates Cell_Survival Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Survival

Figure 3: The PI3K/AKT/mTOR Signaling Pathway.

Conclusion

Both allosteric and ATP-competitive AKT inhibitors have demonstrated potential as anti-cancer agents, each with a distinct profile of advantages and disadvantages. ATP-competitive inhibitors offer potent, broad inhibition of all AKT isoforms, while allosteric inhibitors may provide greater isoform selectivity and a different mechanism of action that avoids the paradoxical hyperphosphorylation of AKT. The choice of inhibitor class for a specific therapeutic application will depend on the particular cancer type, its underlying genetic drivers, and the desired pharmacological profile. The data and protocols presented here offer a foundation for researchers to make informed decisions in the ongoing development of effective AKT-targeted therapies.

References

A Head-to-Head Comparison: BAY1125976 Versus Other PI3K/AKT Pathway Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical and Clinical Data

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical driver of tumor growth, proliferation, and therapeutic resistance in prostate cancer.[1] Its frequent dysregulation, often through the loss of the tumor suppressor PTEN, makes it a prime target for therapeutic intervention.[2] This guide provides a detailed comparison of BAY1125976, a selective allosteric AKT1/2 inhibitor, with other notable PI3K pathway inhibitors that have been evaluated in prostate cancer: ipatasertib, capivasertib, and buparlisib.

Mechanism of Action: A Tale of Two Strategies

PI3K pathway inhibitors can be broadly categorized into those that target the upstream PI3K enzyme and those that target the downstream AKT kinase. This compound, ipatasertib, and capivasertib are all AKT inhibitors, while buparlisib is a pan-PI3K inhibitor.

This compound stands out as a selective, allosteric inhibitor of AKT1 and AKT2.[3][4] Unlike ATP-competitive inhibitors, its allosteric mechanism involves binding to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking AKT in an inactive conformation and preventing its phosphorylation by PDK1.[3] This targeted approach aims to reduce off-target effects.

Ipatasertib and Capivasertib are both pan-AKT inhibitors, targeting all three isoforms of the AKT enzyme (AKT1, AKT2, and AKT3).[5][6] Their mechanism is also primarily through inhibition of AKT phosphorylation.

Buparlisib (BKM120) , in contrast, is a pan-class I PI3K inhibitor, targeting the p110α, β, γ, and δ isoforms of the PI3K catalytic subunit.[7] By inhibiting PI3K, it blocks the conversion of PIP2 to PIP3, a crucial step for the activation of AKT.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Buparlisib Buparlisib Buparlisib->PI3K Inhibition This compound This compound This compound->AKT Allosteric Inhibition Ipatasertib Ipatasertib Ipatasertib->AKT Inhibition Capivasertib Capivasertib Capivasertib->AKT Inhibition

Figure 1: Simplified PI3K/AKT signaling pathway and points of inhibition.

Preclinical Performance: A Look at the In Vitro and In Vivo Data

Direct comparative preclinical studies are limited; however, by cross-examining published data, we can draw insights into the relative potency and efficacy of these inhibitors in prostate cancer models.

In Vitro Efficacy

The following table summarizes the available in vitro data for each inhibitor in prostate cancer cell lines. IC50 values represent the concentration of the drug required to inhibit a biological process by 50%.

InhibitorProstate Cancer Cell LineAssayIC50Citation(s)
This compound LAPC-4 (AKT1 E17K mutant)p-AKT (S473) Inhibition0.8 nM[5]
LAPC-4p-AKT (T308) Inhibition5.6 nM[5]
LAPC-4p-PRAS40 (T246) Inhibition~141 nM[5]
LNCaP, LAPC-4Cell ProliferationSubmicromolar[5]
Ipatasertib ----
Capivasertib ----
Buparlisib ----

This compound demonstrates potent, low nanomolar inhibition of AKT phosphorylation and downstream signaling in the AKT-mutant LAPC-4 prostate cancer cell line.[5] It also effectively inhibits the proliferation of both LNCaP and LAPC-4 cells.[5]

In Vivo Efficacy

The following table summarizes the available in vivo data from prostate cancer xenograft models.

InhibitorXenograft ModelDosingOutcomeCitation(s)
This compound LAPC-4 (AKT1 E17K mutant)25 or 50 mg/kg, p.o., QDSignificant dose-dependent tumor growth inhibition[3][8]
Ipatasertib ----
Capivasertib ----
Buparlisib ----

Specific quantitative in vivo efficacy data for ipatasertib, capivasertib, and buparlisib in prostate cancer xenograft models were not available for a direct comparison.

In a mouse xenograft model using the AKT-mutated LAPC-4 prostate cancer cell line, this compound demonstrated significant, dose-dependent antitumor efficacy when administered orally.[3][8]

Clinical Performance: Insights from Human Trials

While preclinical data for this compound in prostate cancer is promising, the other inhibitors have more extensive clinical data in this indication.

InhibitorPhaseCombination TherapyPatient PopulationKey Efficacy EndpointCitation(s)
This compound Phase IMonotherapyAdvanced Solid TumorsCBR: 27.9% at R2D[9]
Ipatasertib Phase III (IPATential150)Abiraterone + PrednisonemCRPC (PTEN-loss)Significant rPFS improvement[2][6]
Capivasertib Phase III (CAPItello-281)Abiraterone + ADTmHSPC (PTEN-deficient)Significant rPFS improvement[3][10]
Buparlisib Phase IIEnzalutamidemCRPCNo significant activity[11][12]

This compound has undergone a Phase I dose-escalation study in patients with advanced solid tumors, which included some prostate cancer patients. The study established a recommended Phase 2 dose (R2D) and showed a clinical benefit rate (CBR) of 27.9% in patients treated at the R2D.[9]

Ipatasertib , in the Phase III IPATential150 trial, showed a statistically significant improvement in radiographic progression-free survival (rPFS) when combined with abiraterone and prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC) whose tumors had PTEN loss.[2][6]

Capivasertib , in the Phase III CAPItello-281 trial, also demonstrated a statistically significant improvement in rPFS when added to abiraterone and androgen deprivation therapy (ADT) in patients with PTEN-deficient metastatic hormone-sensitive prostate cancer (mHSPC).[3][10]

Buparlisib , in a Phase II trial in combination with enzalutamide for mCRPC, did not show significant clinical activity.[11][12]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, LAPC-4) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration.

start Start seed Seed prostate cancer cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with inhibitor (e.g., 72 hours) adhere->treat mtt Add MTT solution treat->mtt formazan Incubate for formazan crystal formation mtt->formazan solubilize Add solubilization solution formazan->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for a typical cell proliferation (MTT) assay.
Western Blotting for Phospho-AKT (p-AKT)

This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated (active) form of AKT.

  • Cell Lysis: Prostate cancer cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-p-AKT S473).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or total AKT) to determine the relative levels of the target protein.

Prostate Cancer Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Preparation: Prostate cancer cells are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Once tumors reach a specified size, the mice are randomized into treatment and control groups. The inhibitor is administered (e.g., orally, daily) according to the study protocol.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes and weights in the treatment groups to the control group.

Conclusion

This compound emerges as a potent and selective allosteric inhibitor of AKT1/2 with promising preclinical activity in prostate cancer models, particularly those with AKT mutations. Its distinct mechanism of action may offer advantages in terms of specificity and reduced off-target effects. While clinical data for this compound in prostate cancer is still in early stages, the more advanced clinical findings for the pan-AKT inhibitors ipatasertib and capivasertib highlight the therapeutic potential of targeting the AKT node in the PI3K pathway, especially in biomarker-selected patient populations such as those with PTEN loss. The pan-PI3K inhibitor buparlisib, however, has shown limited success in clinical trials for prostate cancer.

For researchers and drug developers, the comparative data presented here underscores the importance of both the specific target within the PI3K/AKT pathway and the patient's molecular profile in determining therapeutic response. Further head-to-head preclinical studies and dedicated clinical trials will be crucial to fully elucidate the comparative efficacy and optimal patient populations for these promising targeted therapies in the fight against prostate cancer.

References

BAY1125976: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention.[3][4] This guide provides a comprehensive comparison of this compound's cross-reactivity with other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

High Selectivity for AKT1/2

This compound demonstrates notable selectivity for AKT1 and AKT2 over the closely related isoform AKT3 and a wide range of other kinases.[1][5] Its allosteric mechanism of action, targeting a pocket formed by the kinase and pleckstrin homology (PH) domains, contributes to this high specificity, as this binding site is not conserved across all kinases.[2][6] In contrast to ATP-competitive inhibitors, allosteric inhibitors like this compound can offer improved tolerability by avoiding off-target effects associated with the highly conserved ATP-binding pocket.[4][6]

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against its primary targets and notable off-targets identified in broad kinase screening panels.

Kinase TargetIC50 / Kd (nM)Assay TypeATP ConcentrationNotes
AKT1 5.2TR-FRET10 µMPotent inhibition.[5][7][8]
44TR-FRET2 mM[5][8]
2.7 (Kd)SPR-Active AKT1.[7]
1.3 (Kd)SPR-Inactive AKT1.[7]
AKT2 18TR-FRET10 µMPotent inhibition.[5][7][8]
36TR-FRET2 mM[5][8]
AKT3 427TR-FRET10 µMSignificantly weaker inhibition compared to AKT1/2.[5][7][8]
FLT3 (D835Y)210 (Kd)DiscoverX Screen-Closest identified off-target.[7]
CKL1310 (Kd)DiscoverX Screen-[7]
MKNK2330 (Kd)DiscoverX Screen-[7]

Data compiled from multiple sources.[5][7][8]

A broad kinase panel screen by Millipore (230 kinases) showed no significant off-target activity at a concentration of 10 µM.[7] Similarly, the Ricerca Lead Profiler screen also indicated no significant effects at concentrations below 10 µM.[7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the enzymatic activity of a kinase.

  • Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., full-length AKT1, AKT2, or AKT3), a fluorescently labeled substrate peptide, and ATP at a specified concentration (e.g., 10 µM or 2 mM).

  • Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by the kinase.

  • Detection: A europium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the europium and the fluorescent label on the substrate into close proximity.

  • Signal Measurement: Excitation of the europium donor results in energy transfer to the acceptor fluorophore on the substrate (FRET), which then emits light at a specific wavelength. The intensity of this emitted light is proportional to the degree of substrate phosphorylation and is measured using a plate reader.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

DiscoverX Kinase Screen (ScanMAX)

This is a competitive binding assay used for broad kinase profiling.

  • Assay Principle: The assay measures the ability of a test compound (this compound) to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest.

  • Kinase and Ligand Incubation: DNA-tagged kinases are incubated with the immobilized ligand in the presence of varying concentrations of this compound.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Kd Calculation: A lower amount of bound kinase indicates stronger competition from the test compound. The dissociation constant (Kd) is then calculated based on the displacement curve, representing the binding affinity of the compound for the kinase.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PIP3->AKT PDK1->AKT p-T308 mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., PRAS40, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT p-S473 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation This compound This compound This compound->AKT

Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on AKT1/2.

Kinase_Selectivity_Workflow cluster_workflow Kinase Selectivity Profiling Workflow Compound Test Compound (this compound) PrimaryAssay Primary Target Assay (e.g., AKT1/2 TR-FRET) Compound->PrimaryAssay BroadScreen Broad Kinase Panel Screen (e.g., DiscoverX) Compound->BroadScreen DataAnalysis Data Analysis (IC50 / Kd Determination) PrimaryAssay->DataAnalysis BroadScreen->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

A Head-to-Head Comparison of AKT Inhibitors: BAY1125976 vs. Ipatasertib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway remains a critical axis for intervention. Within this pathway, the serine/threonine kinase AKT is a pivotal node, and its inhibition has been a focal point for drug development. This guide provides a detailed comparison of two prominent AKT inhibitors, BAY1125976 and ipatasertib, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and available experimental data.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and ipatasertib target the AKT kinase, they do so through distinct mechanisms, a crucial factor that influences their specificity and potential clinical applications.

This compound is a selective, allosteric inhibitor of AKT1 and AKT2.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activation. This mode of action can offer higher selectivity for specific isoforms. This compound has been shown to be potent against AKT1 and AKT2 with an IC50 of 5.2 nM and 18 nM, respectively, while being significantly less active against AKT3 (IC50 = 427 nM).[1]

Ipatasertib (also known as GDC-0068) is an ATP-competitive pan-AKT inhibitor, meaning it targets all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3][4][5][6] It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[2][3] This broad-spectrum inhibition can be advantageous in cancers where multiple AKT isoforms are activated.

Preclinical Efficacy: A Comparative Overview

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the available IC50 data for both inhibitors across various cancer cell lines.

InhibitorCancer TypeCell LineIC50 (nM)Genetic ContextCitation
This compound Breast CancerBT-474SubmicromolarER+, HER2+[1]
Breast CancerT47DSubmicromolarER+, PR+[1]
Breast CancerMCF7SubmicromolarER+, PR+[1]
Prostate CancerLNCaPSubmicromolarAndrogen-sensitive[1]
Prostate CancerLAPC-4SubmicromolarAndrogen-sensitive, AKT1 E17K[1]
Ipatasertib Multiple60 cell lines with PTEN loss or PIK3CA mutationsMean: 4,800 (4.8 µM)PTEN loss or PIK3CA mutations[7]
Multiple40 cell lines without PTEN/PIK3CA alterationsMean: 8,400 (8.4 µM)Wild-type PTEN/PIK3CA[7]
Endometrial CancerARK16,620 (6.62 µM)Not specified[2]
Endometrial CancerSPEC-22,050 (2.05 µM)Not specified[2]

Note: The IC50 values for ipatasertib are presented in micromolar (µM) concentrations in the source material and have been converted to nanomolar (nM) for comparison. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

In Vivo Antitumor Activity

Both inhibitors have demonstrated significant antitumor activity in preclinical xenograft models.

This compound has shown potent in vivo efficacy in various xenograft models, particularly those with activated PI3K/AKT signaling.[8][9][10] For instance, in a KPL-4 breast cancer xenograft model harboring a PIK3CA mutation, daily oral administration of this compound at 25 and 50 mg/kg resulted in significant tumor growth inhibition, with Tumor/Control (T/C) volume ratios of 0.14 and 0.08, respectively.[1] Strong antitumor effects were also observed in patient-derived xenograft (PDX) models of breast and prostate cancer.[9]

Ipatasertib has also demonstrated robust antitumor activity in xenograft models, with efficacy being more pronounced in tumors with PTEN loss or PIK3CA mutations.[7] In a PTEN-null melanoma xenograft model, ipatasertib treatment led to a significant decrease in tumor growth.[7] Similarly, in a PIK3CA-mutant breast cancer model, ipatasertib showed dose-dependent tumor growth inhibition.[7]

Clinical Development and Efficacy

Both this compound and ipatasertib have progressed to clinical trials, providing insights into their safety and efficacy in patients.

FeatureThis compoundIpatasertib
Clinical Trial Identifier NCT01915576NCT04589845
Phase Phase IPhase II
Patient Population Advanced solid tumorsAdvanced/metastatic solid tumors with AKT1/2/3 mutations
Key Efficacy Finding Clinical benefit rate of 27.9% in patients with advanced solid tumors treated at the recommended Phase 2 dose.[10][11][12][13]Objective response rate (ORR) of 31.3% in patients with AKT-mutant solid tumors.[12]

It is important to emphasize that these clinical trials were conducted in different patient populations with distinct trial designs, and therefore, the efficacy results are not directly comparable.

Experimental Protocols

In Vitro Cell Proliferation/Viability Assay

This compound: The antiproliferative activity of this compound was evaluated in a panel of human cancer cell lines. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) after a 72-hour incubation with the compound.[14]

Ipatasertib: Cell viability in response to ipatasertib was assessed using various methods. One common protocol involves seeding cells in 96-well plates, treating with a range of ipatasertib concentrations for 72 hours, and then measuring cell viability using reagents like CellTiter-Glo or resazurin.[4][11]

Xenograft Tumor Model

General Protocol: A general protocol for establishing xenograft tumor models involves the subcutaneous injection of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8] Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug is then administered (e.g., orally via gavage) at specified doses and schedules. Tumor volume is measured regularly using calipers.

This compound: In preclinical studies, this compound was administered orally, once or twice daily, at doses ranging from 25 to 50 mg/kg in various xenograft models.[1]

Ipatasertib: For in vivo studies with ipatasertib, the drug was typically administered orally, once daily, at doses around 40 mg/kg.[9]

Visualizing the Landscape: Signaling Pathways and Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating anticancer drugs.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Ipatasertib Ipatasertib (ATP-competitive) Ipatasertib->AKT Inhibits This compound This compound (Allosteric) This compound->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition for this compound and ipatasertib.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellCulture Cancer Cell Line Culture Treatment_vitro Treatment with This compound or Ipatasertib CellCulture->Treatment_vitro ViabilityAssay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment_vitro->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 Xenograft Establish Xenograft Tumor Model in Mice Treatment_vivo Drug Administration (Oral Gavage) Xenograft->Treatment_vivo TumorMeasurement Monitor Tumor Growth Treatment_vivo->TumorMeasurement EfficacyAnalysis Analyze Antitumor Efficacy (e.g., T/C ratio) TumorMeasurement->EfficacyAnalysis Phase1 Phase I Trial (Safety, MTD) Phase2 Phase II Trial (Efficacy in Specific Patient Population) Phase1->Phase2 Response Evaluate Clinical Response (e.g., ORR, CBR) Phase2->Response

Caption: A generalized experimental workflow for the preclinical and clinical evaluation of anticancer drugs.

Conclusion

Both this compound and ipatasertib are potent inhibitors of the AKT signaling pathway with demonstrated preclinical and clinical activity. The key differentiator lies in their mechanism of action, with this compound offering isoform selectivity as an allosteric inhibitor of AKT1/2, and ipatasertib providing broader pathway inhibition as a pan-AKT ATP-competitive inhibitor. The choice between these inhibitors for future research or clinical development may depend on the specific cancer type, the underlying genetic alterations driving AKT activation, and the desired level of isoform selectivity. While a direct comparative study is lacking, the available data provides a strong foundation for further investigation into the therapeutic potential of these two promising anticancer agents.

References

Safety Operating Guide

Proper Disposal of BAY1125976: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

Researchers, scientists, and drug development professionals handling BAY1125976, a potent and selective allosteric AKT1/2 inhibitor, must adhere to strict safety and disposal protocols to minimize personal exposure and environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound in various forms, ensuring a safe and compliant laboratory environment.

Key Safety and Handling Information

Given the potent biological activity of this compound, all personnel must handle the compound with care, utilizing appropriate personal protective equipment (PPE). The following table summarizes key quantitative data for laboratory use.

ParameterValueSource
Solubility in DMSO 5 mg/mL (13.04 mM)[1]
≥ 2.5 mg/mL (6.52 mM)[2]
Storage (Solid) -20°C for long term (months to years)MedchemExpress
0-4°C for short term (days to weeks)MedchemExpress
Storage (in DMSO) -80°C for up to 2 yearsMedchemExpress
-20°C for up to 1 yearMedchemExpress
In Vitro IC50 (AKT1) 5.2 nM (at 10 µM ATP)[3][4]
In Vitro IC50 (AKT2) 18 nM (at 10 µM ATP)[3][4]

Disposal Procedures

The proper disposal of this compound is contingent on its form—solid, liquid (in DMSO or other solvents), or as contaminated labware. All waste generated should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound in any form, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.

Liquid Waste Disposal (this compound in DMSO or other solvents)
  • Segregation: Do not mix this compound waste with other chemical waste streams unless they are compatible.

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in DMSO"), and the approximate concentration.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Solid Waste Disposal (Unused this compound powder)
  • Container: Keep the original manufacturer's container if possible. If transferring, use a clearly labeled, sealed container.

  • Labeling: Label the container as "Hazardous Waste" with the full chemical name "this compound."

  • Disposal: Dispose of as hazardous solid chemical waste through your institution's EHS office.

Contaminated Labware and Materials Disposal
  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Non-Sharps: Pipette tips, tubes, vials, and other non-sharp labware contaminated with this compound should be collected in a designated, leak-proof container or a durable, sealed plastic bag labeled as "Hazardous Waste" and listing "this compound."

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Experimental Protocols Cited

The information provided is based on standard laboratory procedures and information from chemical suppliers. For specific experimental protocols using this compound, researchers should refer to the primary literature. One key study on the in-vitro and in-vivo use of this compound is:

  • Politz O, et al. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models. Int J Cancer. 2017 Jan 15;140(2):449-459.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Generated Liquid Liquid Waste (e.g., in DMSO) Waste->Liquid Categorize Solid Solid Waste (e.g., powder) Waste->Solid Categorize Contaminated Contaminated Materials (e.g., tips, gloves) Waste->Contaminated Categorize Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Solid_Container Collect in Labeled Hazardous Solid Waste Container Solid->Solid_Container Contaminated_Container Collect in Labeled Hazardous Solid Waste Container Contaminated->Contaminated_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Liquid_Container->EHS_Pickup Solid_Container->EHS_Pickup Contaminated_Container->EHS_Pickup

Caption: Disposal workflow for different forms of this compound waste.

References

Essential Safety and Handling Precautions for BAY1125976

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must exercise caution when handling BAY1125976, a potent and selective allosteric AKT1/2 inhibitor.[1][2][3] Due to its high potency, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are imperative to prevent exposure and ensure a safe laboratory environment. Adherence to established protocols for handling high-potency active pharmaceutical ingredients (HPAPIs) is crucial.[4][5][6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. For all operations involving this compound, from initial handling of the powder to the preparation of solutions and administration, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for various handling scenarios.

Operation Recommended Personal Protective Equipment
Handling of Powder (Weighing, Aliquoting) Primary Containment: Use of a certified chemical fume hood, biological safety cabinet, or glove box is mandatory. Gloves: Double gloving with nitrile gloves is recommended. Check for compatibility with any solvents being used.[7] Eye Protection: Chemical safety goggles and a face shield. Respiratory Protection: A powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[4][5] Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs. Additional Protection: Disposable sleeves and shoe covers.
Solution Preparation Primary Containment: All manipulations should be performed within a chemical fume hood or other ventilated enclosure. Gloves: Double gloving with nitrile gloves. Eye Protection: Chemical safety goggles. Respiratory Protection: Use of a respirator may be required based on the volatility of the solvent and the concentration of the solution. Lab Coat/Gown: A standard laboratory coat.
Waste Disposal Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat/Gown: A standard laboratory coat. Procedure: All waste materials, including empty vials, contaminated gloves, and bench paper, should be collected in a designated, sealed container for hazardous waste disposal according to institutional and local regulations.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to, pipette tips, centrifuge tubes, gloves, and any absorbent materials used for cleaning spills. Collect all contaminated waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for the disposal of potent pharmaceutical compounds.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for donning and doffing PPE to minimize the risk of contamination and exposure.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Respiratory Protection Don3->Don4 Don5 Don Goggles/Face Shield Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Experiment Perform Experiment Don6->Experiment Doff1 Remove Outer Gloves Doff2 Remove Gown & Inner Gloves Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respiratory Protection Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 End End Doff6->End Start Start Start->Don1 Experiment->Doff1

PPE Donning and Doffing Workflow

Operational Guidance:

  • Engineering Controls: Always handle this compound in a designated area with appropriate engineering controls, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[5]

  • Hygiene Practices: Avoid skin contact and ingestion. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Emergency Procedures: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[8] In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Training: All personnel handling this compound must receive training on the potential hazards, proper handling procedures, and emergency protocols.[4][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.